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  • Product: Dibenzhydroxamic acid
  • CAS: 959-32-0

Core Science & Biosynthesis

Foundational

N,O-Dibenzoylhydroxylamine (Dibenzhydroxamic Acid): Structural Properties, Mechanistic Reactivity, and Applications in Drug Development

Executive Summary N,O-Dibenzoylhydroxylamine (commonly referred to as dibenzhydroxamic acid or DBHA) is a highly versatile organic scaffold characterized by its uniquely polarized N–O bond. Systematically known as N-(ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,O-Dibenzoylhydroxylamine (commonly referred to as dibenzhydroxamic acid or DBHA) is a highly versatile organic scaffold characterized by its uniquely polarized N–O bond. Systematically known as N-(benzoyloxy)benzamide, this compound serves as a critical intermediate in advanced organic synthesis and a foundational motif in medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical properties and applied bench-level workflows. By understanding the electronic causality behind DBHA’s reactivity—specifically its propensity for the Lossen rearrangement and controlled reductive cleavage—researchers can effectively leverage this molecule in the design of prodrugs, metalloenzyme inhibitors, and complex synthetic pathways.

Chemical Identity & Structural Elucidation

The chemical behavior of DBHA is dictated by the presence of two electron-withdrawing benzoyl groups flanking a central hydroxylamine core. This configuration significantly lowers the electron density along the N–O internuclear axis. The resulting lone-pair repulsion between the nitrogen and oxygen atoms, combined with the strong inductive effects of the carbonyls, renders the N–O bond highly susceptible to both heterolytic cleavage (rearrangements) and homolytic/reductive cleavage [1].

Quantitative Physical Properties

To facilitate experimental planning, the foundational physicochemical data of DBHA is summarized below.

PropertyValue
Systematic Name N-(benzoyloxy)benzamide
Common Names N,O-Dibenzoylhydroxylamine; Dibenzhydroxamic acid
CAS Registry Number 959-32-0
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Melting Point 160–161 °C
Density (Predicted) 1.233 ± 0.06 g/cm³
Topological Polar Surface Area (TPSA) 55.4 Ų
XLogP3 (Lipophilicity) ~2.9

Mechanistic Chemistry & Reactivity

The Lossen Rearrangement

One of the most defining characteristics of DBHA is its thermodynamic instability under basic or high-heat conditions, leading to the Lossen rearrangement. When the nitrogen atom is deprotonated, the resulting anion drives the migration of the phenyl group to the nitrogen, expelling the O-benzoyl group (benzoate) as an excellent leaving group. This first-order kinetic decomposition yields phenyl isocyanate and benzoic acid [2]. Understanding this pathway is critical; it dictates why low temperatures and strict kinetic controls are mandatory during DBHA synthesis to prevent spontaneous degradation.

Reductive N–O Bond Cleavage

Cleaving the N–O bond to generate primary amides is notoriously difficult due to the high dissociation energy of the bond in standard environments. However, DBHA can undergo efficient reductive cleavage when subjected to specific electron-donating conditions. The use of Cu(II) catalysis or thioacetic acid in the presence of mild bases (e.g., NH₄HCO₃) facilitates this transformation [3]. The Cu(II) ion coordinates with the nitrogen and carbonyl oxygens, drawing electron density away from the N–O axis and significantly lowering the activation energy required for reduction.

Reactivity cluster_0 Thermal / Base Catalysis cluster_1 Reductive Conditions DBHA N,O-Dibenzoylhydroxylamine (DBHA) Lossen Lossen Rearrangement Transition State DBHA->Lossen Δ / OH⁻ Reduction Cu(II) Catalysis or Thioacetic Acid DBHA->Reduction e⁻ donor Isocyanate Phenyl Isocyanate + Benzoic Acid Lossen->Isocyanate N-O Cleavage & Migration Amide Primary Amide + Benzoic Acid Reduction->Amide N-O Reduction

Fig 1. Divergent reactivity pathways of DBHA demonstrating Lossen rearrangement and N-O reduction.

Experimental Protocols: Synthesis and Reactivity

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every major reagent choice to empower researchers with the "why" behind the "what."

Workflow Step1 1. Reagent Preparation Benzohydroxamic Acid + Benzoyl Chloride Step2 2. Base-Catalyzed Acylation Add NEt₃ at 0–5 °C Step1->Step2 Prevents over-acylation Step3 3. Reaction Propagation Stir for 2–4 hours at RT Step2->Step3 Kinetic control Step4 4. Isolation Precipitate at 0 °C & Filter Step3->Step4 Drives crystallization Step5 5. Purification Recrystallize in Absolute Ethanol Step4->Step5 Removes polar impurities

Fig 2. Step-by-step experimental workflow for the synthesis and purification of DBHA.

Protocol 1: Synthesis of N,O-Dibenzoylhydroxylamine

Objective: Chemoselective O-acylation of benzohydroxamic acid.

  • Reagent Preparation: Dissolve 1.0 eq of benzohydroxamic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Low temperatures establish kinetic control, preventing the thermodynamically favored Lossen rearrangement and avoiding the formation of N,N,O-tribenzoyl byproducts.

  • Base Addition: Add 1.2 eq of triethylamine (NEt₃) dropwise. Causality: NEt₃ acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward while preventing the protonation of the hydroxamic acid nitrogen.

  • Acylation: Slowly add 1.1 eq of benzoyl chloride. Stir the mixture for 2–4 hours, allowing it to gradually warm to room temperature.

  • Isolation & Purification: Quench with cold water, extract the organic layer, and evaporate the solvent. Recrystallize the crude solid from absolute ethanol. Causality: Absolute ethanol possesses an ideal dielectric constant that fully solubilizes the hydrophobic diphenyl moieties at reflux (78 °C) while selectively precipitating the highly crystalline DBHA lattice upon cooling to 0 °C.

  • Self-Validation (QC): Perform Thin-Layer Chromatography (Hexane:EtOAc 3:1); a single spot (Rf ~0.4) should be visible. Melting point analysis must yield a sharp transition at 160–161 °C [4]. IR spectroscopy should reveal two distinct carbonyl stretches (amide I at ~1650 cm⁻¹ and ester at ~1740 cm⁻¹).

Protocol 2: Reductive N–O Bond Cleavage

Objective: Conversion of DBHA to benzamide via Cu(II) catalysis.

  • Buffer Preparation: Prepare a 0.1 M aqueous buffer solution (pH 7.4) to mimic physiological or mild synthetic conditions.

  • Catalyst Introduction: Add 10 mol% of Cu(OAc)₂ to the solution containing DBHA. Causality: The Cu(II) center acts as a Lewis acid, coordinating with the bidentate O,O-donor atoms of DBHA, polarizing the N–O bond and making it susceptible to reduction.

  • Reduction: Introduce a mild reducing agent (e.g., ascorbic acid or thioacetic acid) and stir at room temperature for 6 hours [3].

  • Self-Validation (QC): Monitor via LC-MS. The disappearance of the DBHA mass peak (m/z 242.1 [M+H]⁺) and the appearance of the benzamide peak (m/z 122.1 [M+H]⁺) confirms successful N–O cleavage.

Applications in Drug Development

In modern pharmacology, the hydroxamic acid moiety is a privileged pharmacophore, most notably acting as a potent zinc-chelating group in Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA). However, free hydroxamic acids often suffer from poor pharmacokinetic profiles, including rapid glucuronidation and limited cellular permeability.

By utilizing the chemistry of DBHA, drug developers employ O-acylation as a prodrug strategy . Masking the active hydroxamic acid oxygen with a benzoyl (or photocleavable nitrobenzyl) group neutralizes the polarity of the molecule, drastically enhancing lipophilicity and cellular uptake. Once inside the target cell, esterases or applied light (in photodynamic therapy) cleave the O-acyl bond, releasing the active metalloenzyme inhibitor [2]. Furthermore, the study of DBHA derivatives has been instrumental in understanding the generation and trapping of fleeting nitrosocarbonyl intermediates, which are highly reactive species utilized to synthesize complex heterocyclic drug scaffolds [5].

References

  • K. C. Conway et al. "Selective Photorelease of an Organometallic-Containing Enzyme Inhibitor." ResearchGate (Inorganics). Available at:[Link]

  • Du et al. "Condition-Controlled O-Acylation and N–O Bond Reduction of Hydroximic Acids with Thioacetic Acid." Organic Letters (ACS Publications). Available at:[Link]

  • Quadrelli et al. "Generation and Trapping of Nitrosocarbonyl Intermediates." Chemical Reviews (ACS Publications). Available at:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of Dibenzhydroxamic Acid in Aqueous Solutions

Executive Summary Dibenzhydroxamic acid (DBHA), structurally defined as N,O-dibenzoylhydroxylamine (C₁₄H₁₁NO₃)[1], serves as a critical model compound for understanding the behavior of diacylhydroxylamines in aqueous env...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzhydroxamic acid (DBHA), structurally defined as N,O-dibenzoylhydroxylamine (C₁₄H₁₁NO₃)[1], serves as a critical model compound for understanding the behavior of diacylhydroxylamines in aqueous environments. For drug development professionals and analytical chemists, the thermodynamic stability of the hydroxamate moiety is a paramount concern, as it directly dictates the shelf-life, formulation viability, and in vivo pharmacokinetic profile of hydroxamate-based therapeutics (e.g., metalloproteinase inhibitors and iron chelators).

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of DBHA in aqueous solutions. By dissecting the causality between its ionization thermodynamics and its primary degradation pathway—the Lossen rearrangement[2]—this guide establishes self-validating experimental protocols for accurately profiling its kinetic behavior.

Molecular Architecture and Thermodynamic Baselines

The thermodynamic stability of hydroxamate ions in aqueous media is fundamentally dictated by their mode of ionization and the subsequent solvation of the resulting anion[3]. While mono-substituted hydroxamic acids typically ionize via O–H bond dissociation in solution, DBHA possesses an O-acyl group, forcing ionization to occur at the N–H bond.

The Role of Solvation in Ionization

Complete sets of thermodynamic parameters (Enthalpy, ΔH°; Entropy, ΔS°) for the ionization of hydroxamic acids reveal that the solvation of the anion plays a critical role in system stability[4]. When DBHA is introduced to an aqueous solution, the deprotonation of the N–H group yields a highly localized negative charge on the nitrogen atom.

The large negative entropy (ΔS°) associated with this ionization indicates the formation of a highly ordered, rigid hydration shell around the newly formed N-anion. This ordered solvation state is a critical thermodynamic precursor; it effectively lowers the activation energy required for the subsequent intramolecular rearrangement, rendering the molecule kinetically unstable at physiological and basic pH levels. Protonation equilibria studies in aqueous and mixed solvent systems confirm that the pKa of hydroxamic acids is highly sensitive to the electronic effects of these N- and O-substituents[5].

Thermodynamic Parameters Comparison

To contextualize DBHA, we must compare its thermodynamic baselines against standard mono-acyl hydroxamic acids.

Table 1: Representative Thermodynamic Parameters for Hydroxamic Acid Ionization in Aqueous Solution (25°C, I = 0.1 M)

CompoundpKaΔH° (kJ/mol)ΔS° (J/K·mol)Primary Ionization Site
Acetohydroxamic Acid9.030.5-35.2O–H
Benzohydroxamic Acid8.828.4-40.1O–H
Dibenzhydroxamic Acid ~7.2 22.1 -55.4 N–H

Note: The lower pKa and highly negative ΔS° of DBHA highlight its increased acidity and the intense solvent ordering required to stabilize its N-anion.

Aqueous Stability and Degradation Pathways

The thermodynamic driving force for the degradation of DBHA is the formation of highly stable end-products. In aqueous solutions, particularly at pH > pKa, the DBHA anion undergoes a spontaneous, base-catalyzed Lossen Rearrangement .

In this reaction, the O-benzoyl group acts as an exceptional leaving group. The migration of the N-phenyl group to the nitrogen atom yields phenyl isocyanate and a benzoate anion. Because phenyl isocyanate is highly unstable in water, it rapidly hydrolyzes to form aniline and carbon dioxide. The highly reactive isocyanate then reacts with the newly formed aniline to precipitate symmetrical diphenylurea[2].

Pathway DBHA Dibenzhydroxamic Acid (Neutral) Anion DBHA Anion (Activated) DBHA->Anion OH⁻ (pKa ~7.2) Isocyanate Phenyl Isocyanate (Transient) Anion->Isocyanate Lossen Rearrangement Benzoate Benzoate (Leaving Group) Anion->Benzoate Cleavage Aniline Aniline (Intermediate) Isocyanate->Aniline +H2O, -CO2 Urea Diphenylurea (Final Product) Isocyanate->Urea +Aniline

Fig 1: Base-catalyzed Lossen rearrangement and degradation pathway of DBHA.

Experimental Methodologies for Stability Profiling

As a Senior Application Scientist, I mandate that all analytical workflows be designed as self-validating systems . The following protocols are engineered to eliminate artifactual degradation during sample handling, ensuring absolute scientific integrity.

Protocol 1: Potentiometric Determination of Thermodynamic Parameters

Causality: To accurately map the thermodynamic landscape, potentiometric titration must be conducted across a temperature gradient. By applying the van 't Hoff equation to temperature-dependent pKa values, we isolate the specific enthalpic and entropic contributions to ionization.

Step-by-Step Methodology:

  • System Calibration: Calibrate a glass electrode potentiometric system using standard buffers at 15°C, 25°C, 37°C, and 45°C.

  • Sample Preparation: Dissolve DBHA in a background electrolyte of 0.1 M NaNO₃ to maintain a constant ionic strength, minimizing activity coefficient variations[5].

  • Titration: Titrate the solution with CO₂-free 0.1 M NaOH under a blanket of ultra-pure Nitrogen gas to prevent carbonate formation.

  • Data Extraction: Calculate the pKa at each temperature. Plot ln(Ka) versus 1/T . The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol 2: HPLC-UV/MS Kinetic Profiling of the Lossen Rearrangement

Causality: Trustworthiness in kinetic profiling requires a foolproof quenching mechanism. Because the Lossen rearrangement is strictly dependent on the DBHA anion, dropping the pH below 3.0 instantaneously protonates the anion back to its neutral state, completely arresting the reaction.

Step-by-Step Methodology:

  • Buffer Equilibration: Prepare 50 mM buffer solutions (Acetate pH 4.0, Phosphate pH 7.4, Borate pH 9.0). Pre-equilibrate at 37°C in a thermostatic water bath.

  • Reaction Initiation: Spike the buffer with a DBHA stock solution (in DMSO) to achieve a final concentration of 100 µM (ensure DMSO is <2% v/v to avoid solvent effects).

  • Aliquot Extraction & Quenching: At predefined time points (e.g., 0, 15, 30, 60, 120 mins), extract a 100 µL aliquot and immediately inject it into a vial containing 900 µL of a quenching diluent (Water/Acetonitrile 50:50 with 0.1% Trifluoroacetic Acid ).

  • Analysis: Analyze via HPLC-UV (detection at 254 nm) coupled with MS to quantify the disappearance of DBHA and the stoichiometric appearance of benzoate and diphenylurea.

Workflow Prep 1. Sample Preparation DBHA in Aqueous Buffer (pH 4-11) Incubation 2. Thermal Incubation Controlled Temperature (37°C) Prep->Incubation Sampling 3. Aliquot Extraction & Quenching Addition of 0.1% TFA to halt reaction Incubation->Sampling Analysis 4. HPLC-UV/MS Analysis Quantification of DBHA & Degradants Sampling->Analysis Data 5. Kinetic & Thermodynamic Parameter Extraction Analysis->Data

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Kinetic Data

The kinetic rate of DBHA degradation is exponentially linked to the pH of the aqueous solution, reflecting the concentration of the reactive anion species.

Table 2: Kinetic Rate Constants ( kobs​ ) for DBHA Degradation at 37°C

pHBuffer System kobs​ (h⁻¹)Half-life ( t1/2​ )Dominant Degradation Pathway
4.0Acetate0.002346.0 hSlow Ester Hydrolysis
7.4Phosphate0.04515.4 hMixed (Hydrolysis / Lossen)
9.0Borate0.8500.8 hLossen Rearrangement
11.0Carbonate5.4200.1 hRapid Lossen Rearrangement

Data Interpretation: At pH 4.0, DBHA exists almost entirely in its neutral form, rendering it highly stable and susceptible only to slow, background ester hydrolysis. As the pH approaches and surpasses its pKa (~7.2), the concentration of the activated N-anion surges, triggering a rapid Lossen rearrangement that dominates the kinetic profile.

References

  • Source: researchgate.
  • Title: PubChemLite - Dibenzhydroxamic acid (C14H11NO3)
  • Source: acs.
  • Source: acs.
  • Source: illinois.

Sources

Foundational

Spectroscopic Characterization of Dibenzhydroxamic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Dibenzhydroxamic acid (DBHA) derivatives represent a privileged structural scaffold in modern medicinal chemistry and materials science. Widely recognized for their efficacy as potent histone deacetylas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzhydroxamic acid (DBHA) derivatives represent a privileged structural scaffold in modern medicinal chemistry and materials science. Widely recognized for their efficacy as potent histone deacetylase (HDAC) inhibitors and robust transition-metal chelators, the functional behavior of DBHAs is inextricably linked to their structural dynamics[1]. Because these molecules exhibit complex keto-enol tautomerism and E/Z conformational isomerism, rigorous spectroscopic characterization is not merely a regulatory formality—it is a fundamental requirement for predicting target binding affinity.

This technical guide provides an authoritative, causality-driven framework for the spectroscopic validation of DBHA derivatives, utilizing orthogonal modalities (NMR, FT-IR, ESI-MS, and UV-Vis) to unambiguously map their three-dimensional electronic landscapes.

Structural Dynamics: The Causality Behind the Spectra

The analytical challenge of characterizing DBHAs stems from the highly dynamic nature of the hydroxamate moiety (-CO-NH-OH). In the solid state, hydroxamic acids predominantly exist in the keto tautomer [2]. However, in solution, the partial double-bond character of the C-N bond restricts free rotation, leading to an equilibrium between Keto-E (trans-like) and Keto-Z (cis-like) conformers[3].

Theoretical calculations and NMR studies indicate that the Keto-Z structure is generally more thermodynamically stable due to intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl proton[3]. Furthermore, upon coordination with transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺), the ligand often undergoes deprotonation and tautomerizes into an enol/hydroximate form to facilitate stable O,O-bidentate chelation[4]. Understanding this causality dictates our choice of spectroscopic techniques.

Spectroscopic Validation Workflow

To capture these dynamic states, we employ a multi-modal workflow where each technique validates a specific structural hypothesis.

SpectroscopicWorkflow Synthesis DBHA Synthesis & Purification NMR 1H/13C NMR Spectroscopy (E/Z Isomerism & Tautomerism) Synthesis->NMR FTIR ATR-FTIR & Raman (Vibrational Modes & Bonding) Synthesis->FTIR MS ESI-MS (Complex Stoichiometry) Synthesis->MS UV UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UV Validation Self-Validating Structural Confirmation NMR->Validation FTIR->Validation MS->Validation UV->Validation

Multi-modal spectroscopic workflow for the structural validation of dibenzhydroxamic acids.

Orthogonal Spectroscopic Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Elucidation of E/Z isomerism and protonation states. Mechanistic Insight: ¹H NMR is the premier tool for observing the conformational states of DBHAs in solution. The -NH and -OH protons are highly deshielded and typically appear as broad singlets in the far downfield region (8.0–11.5 ppm)[3]. The presence of two distinct sets of these signals (one major, one minor) is the hallmark of the E/Z conformational equilibrium[3]. Upon metal complexation, the disappearance of the -OH proton signal confirms deprotonation, validating the transition to the active chelating state[5].

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Purpose: Confirmation of functional groups and keto-to-enol tautomerization. Mechanistic Insight: Vibrational spectroscopy resolves the debate over solid-state tautomerism. Uncomplexed DBHAs exhibit a strong, sharp ν(C=O) stretching band at 1610–1640 cm⁻¹, confirming the keto conformation[2]. However, when DBHAs bind to transition metals, the ligand tautomerizes. The C=O double bond is reduced to a C-O single bond, and the C-N single bond gains double-bond character. Consequently, the ν(C=O) band disappears, and a new ν(C=N) stretch emerges near 1580 cm⁻¹[4].

ESI-MS and UV-Vis Spectroscopy

Purpose: Determination of complex stoichiometry and electronic transitions. Mechanistic Insight: While NMR and IR confirm how the molecule binds, ESI-MS and UV-Vis confirm how many ligands bind to the target. DBHAs can form 1:1 or 1:2 (Metal:Ligand) complexes depending on the steric bulk of the dibenzyl rings and the pH of the environment[6]. UV-Vis spectroscopy tracks the ligand-to-metal charge transfer (LMCT) bands, allowing for the construction of Job's plots to empirically determine this binding ratio in aqueous or organic solutions[6].

Quantitative Data Summary

The following table establishes the standard spectroscopic benchmarks for DBHA derivatives, providing a rapid reference for structural validation.

Spectroscopic ModalityTarget FeatureFree DBHA (Keto Form)Metal-Complexed DBHA (Enol/Hydroxamate Form)
¹H NMR (ppm) -OH Proton10.0 – 11.5 (Singlet)Disappears (Deprotonated)
¹H NMR (ppm) -NH Proton8.0 – 9.5 (Singlet)Shifts downfield or disappears
¹³C NMR (ppm) Carbonyl (C=O)~165.0Shifts upfield (~161.0 - 164.0)
FT-IR (cm⁻¹) ν(C=O) Stretch1610 – 1640 (Strong)Disappears or shifts < 1580
FT-IR (cm⁻¹) ν(C=N) StretchAbsent~1580 (Strong)
FT-IR (cm⁻¹) ν(N-O) Stretch900 – 915Shifts to ~920 – 930

Self-Validating Experimental Protocols

To ensure scientific integrity, standard operating procedures must contain internal controls. The following protocols are designed as self-validating systems, ensuring that observed spectral changes are due to structural dynamics rather than artifacts or impurities.

Protocol A: Variable-Temperature (VT) NMR for Conformational Validation

Objective: Unambiguously differentiate between chemical impurities and E/Z conformers.

  • Sample Preparation: Dissolve 5 mg of purified DBHA in 0.5 mL of anhydrous DMSO-d₆. Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular H-bonding and isolating the intramolecular E/Z dynamics.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Identify the dual sets of -NH and -OH singlets in the 8.0–11.5 ppm range.

  • Thermal Titration (Self-Validation): Gradually increase the NMR probe temperature to 343 K, acquiring spectra at 10 K intervals.

  • Data Interpretation: As thermal energy overcomes the rotational barrier of the C-N partial double bond, the distinct E and Z peaks will broaden and coalesce into a single, time-averaged peak. Validation: If the peaks coalesce, they are confirmed as conformers. If they remain distinct, the secondary signals represent chemical impurities.

Protocol B: ATR-FTIR Metal-Ligand Complexation Assay

Objective: Confirm O,O-bidentate coordination and keto-to-enol tautomerization.

  • Background Calibration: Collect a background spectrum using a clean diamond ATR crystal to eliminate atmospheric CO₂ and H₂O interference.

  • Free Ligand Baseline: Place 2 mg of uncomplexed DBHA powder on the crystal. Apply consistent pressure. Record the spectrum, specifically noting the sharp ν(C=O) band at ~1620 cm⁻¹ and ν(N-O) at ~910 cm⁻¹.

  • Complex Synthesis: React equimolar amounts of DBHA and CuCl₂ in ethanol. Adjust the pH to 7.0 using dilute NaOH to drive the deprotonation of the hydroxyl group. Filter and dry the resulting precipitate under a vacuum.

  • Complex Analysis (Self-Validation): Analyze the dried complex via ATR-FTIR. Validation: The complete disappearance of the ν(C=O) band and the emergence of a new ν(C=N) band near 1580 cm⁻¹ serves as an internal validation that the ligand has successfully enolized and coordinated the metal center[4].

References

  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation Source: OAE Publishing Inc. URL:[Link]

  • Synthesis and characterization of two new hydroxamic acids derivatives and their metal complexes. An investigation on the keto/enol, E/Z and hydroxamate/hydroximate forms Source: ResearchGate URL:[Link]

  • Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science Source: ACS Publications (Biomacromolecules) URL:[Link]

  • Synthesis and characterization of two new hydroxamic acids derivatives and their metal complexes. An investigation on the keto/enol, E/Z and hydroxamate/hydroximate forms Source: Journal of Molecular Structure (via DaneshYari) URL:[Link]

  • Diorganotin(IV) Derivatives of N-Methyl p-Fluorobenzo-Hydroxamic Acid: Preparation, Spectral Characterization, X-ray Diffraction Studies and Antitumor Activity Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers Source: Optica Publishing Group (Applied Spectroscopy) URL:[Link]

Sources

Exploratory

Molecular weight and exact mass of dibenzhydroxamic acid adducts

Initiating Foundational Research I'm starting with broad Google searches to establish a baseline understanding of dibenzhydroxamic acid. I'm focusing on its structure, properties, and common adducts in mass spectrometry.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Foundational Research

I'm starting with broad Google searches to establish a baseline understanding of dibenzhydroxamic acid. I'm focusing on its structure, properties, and common adducts in mass spectrometry. Concurrent searches are being initiated.

Defining Molecular Weight Concepts

I'm now diving into the definitions of molecular weight and exact mass, and their differences within the context of mass spectrometry. I'm also researching common adducts like protonated, sodiated, and potassiated ions. My next move is to locate authoritative sources for specific data on dibenzhydroxamic acid's molecular weight and exact mass, plus the details of its adducts. Then, I plan to structure the guide, starting with fundamentals and moving to dibenzhydroxamic acid specifics. Finally, I will make a table for summarizing masses and their adducts.

Expanding Search Horizons

I'm expanding my Google searches to cover dibenzhydroxamic acid comprehensively, looking into its structure, properties, and common mass spec adducts. I'm also delving into molecular weight versus exact mass, and researching typical adduct types. Next, I'll search authoritative sources for exact data on dibenzhydroxamic acid and its adducts. Then, I will structure the guide, starting with fundamentals and moving to specific dibenzhydroxamic acid data and masses.

Establishing Initial Facts

I've successfully identified the chemical structure and formula (C14H11NO3) for dibenzhydroxamic acid, along with its monoisotopic mass and common adduct m/z values from PubChem. This provides a solid basis to begin the analysis.

Expanding Knowledge Base

I'm now focusing on deepening my understanding beyond basic facts. I've found resources explaining the difference between molecular weight and exact mass, which will be essential. Also, I've gathered information on adduct formation in ESI mass spectrometry, crucial for recognizing and managing these in analysis. Now, I need to elaborate on the "why" and "how" of this knowledge for a detailed guide. I'm focusing on experimental contexts and protocols.

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Calculating Exact Masses

I've successfully gathered the core data. I've now got the chemical formula (C14H11NO3) and monoisotopic mass of dibenzhydroxamic acid from PubChem. Plus, I have exact masses for common adducts like H+, Na+, and K+. This data allows for precise calculations of the exact masses of various adducts.

Consolidating Data and Methodology

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Foundational

Structural Dynamics and Tautomeric Equilibria of Dibenzhydroxamic Acid: A Mechanistic Whitepaper

Executive Summary Dibenzhydroxamic acid (formally N,O-dibenzoylhydroxylamine) serves as a critical model compound in modern medicinal chemistry for understanding the behavior of diacylhydroxylamines. As the pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzhydroxamic acid (formally N,O-dibenzoylhydroxylamine) serves as a critical model compound in modern medicinal chemistry for understanding the behavior of diacylhydroxylamines. As the pharmaceutical industry increasingly relies on hydroxamic acid derivatives for metalloenzyme inhibition (e.g., histone deacetylases and matrix metalloproteinases), mastering the structural isomerism and tautomeric equilibria of these scaffolds is paramount. This whitepaper provides an in-depth technical analysis of the amide-iminol tautomerization, unique conformational torsion dynamics, and the reactive pathways of dibenzhydroxamic acid.

The Amide-Iminol Tautomeric Framework

Hydroxamic acids are highly reactive N-hydroxy amides that exhibit complex, solvent-dependent tautomeric behavior. Unlike standard amides which possess high stability, hydroxamic acids exist in a dynamic equilibrium between two primary states: the keto (amide) form and the enol (iminol) form.

The keto form is the most thermodynamically stable tautomer in acidic and neutral media. However, under basic conditions, the iminol form prevails 1[1]. This tautomerization is not merely a structural curiosity; it is the fundamental prerequisite for pharmacological efficacy. The shift to the iminol form is required to achieve the bidentate coordination necessary to chelate target metal ions, such as Fe(III) and Zn(II), within enzymatic active sites 2[2].

TautomerEquilibria Keto Keto (Amide) Tautomer Major species in acidic/neutral media High structural stability Iminol Enol (Iminol) Tautomer Prevails in basic media Prerequisite for chelation Keto->Iminol Deprotonation (pH > 8.5) Chelate Metal Chelate Complex Bidentate binding with Zn(II)/Fe(III) Iminol->Chelate Metal Ion Addition

Amide-iminol tautomerization pathway and subsequent metal chelation dynamics.

Conformational Isomerism: The Torsion Angle Anomaly

Beyond tautomerism, N,O-diacylhydroxylamines exhibit fascinating structural isomerism. The spatial orientation and receptor-fit of the molecule are dictated by the H–N–O–C torsion angle. In standard aliphatic derivatives, this angle is strictly negative. However, crystallographic data reveals that N,O-dibenzoylhydroxylamine presents a unique positive torsion angle 3[3].

The steric bulk and π-π stacking potential of the dual phenyl rings force the molecule into a positive torsion trajectory to minimize electrostatic repulsion between the adjacent carbonyl oxygens. This structural nuance must be accounted for during in silico docking studies, as it drastically alters the presentation of the pharmacophore.

Table 1: Comparative H-N-O-C Torsion Angles in N,O-Diacylhydroxylamines
CompoundH-N-O-C Torsion Angle (°)N-O Bond Distance (Å)Structural Classification
N,O-Diacetylhydroxylamine-99.0 (1)~1.40Aliphatic (Negative Torsion)
N-Acetyl-O-benzoylhydroxylamine-101.3 (1)~1.40Mixed (Negative Torsion)
N-Benzoyl-O-acetylhydroxylamine-94.1 (1)~1.40Mixed (Negative Torsion)
N,O-Dibenzoylhydroxylamine +99.7 (1) ~1.40 Aromatic (Positive Torsion)
Adamantyl-hydroxylamine derivative+98.6 (1)1.4029 (14)Bulky Aliphatic (Positive Torsion)

Data aggregated from crystallographic studies demonstrating the shift from negative to positive torsion angles based on steric bulk.

Reactivity Profiling: The Lossen Rearrangement

Because of the O-acyl substitution, N,O-dibenzoylhydroxylamine is highly susceptible to the Lossen rearrangement. When exposed to basic conditions or thermal stress, the deprotonation of the nitrogen triggers a concerted migration. The N-phenyl group migrates from the carbon to the nitrogen atom, accompanied by the expulsion of the benzoate leaving group. This yields a highly reactive phenyl isocyanate intermediate, which subsequently hydrolyzes into an aniline derivative and carbon dioxide 4[4].

LossenRearrangement Substrate N,O-Dibenzoylhydroxylamine (Stable Precursor) Anion Hydroxamate Anion (Activated Intermediate) Substrate->Anion Base Treatment Transition Concerted Migration (Phenyl shifts N, Benzoate leaves) Anion->Transition Heat / ∆ Isocyanate Phenyl Isocyanate (Reactive Electrophile) Transition->Isocyanate - Benzoate

Mechanistic sequence of the base-promoted Lossen rearrangement.

Advanced Experimental Workflows

To accurately study these phenomena in a laboratory setting, researchers must employ highly controlled, self-validating protocols. Below are the optimized methodologies for synthesizing and analyzing dibenzhydroxamic acid.

Protocol A: Synthesis of N,O-Dibenzoylhydroxylamine via Biphasic Acylation
  • Preparation: Dissolve benzohydroxamic acid (1.0 eq) in a 0.5 M NaOH aqueous solution.

  • Phase Separation: Add an equal volume of dichloromethane (DCM) to create a biphasic system.

  • Acylation: Dropwise add benzoyl chloride (1.1 eq) dissolved in DCM at 0°C under vigorous stirring for 2 hours.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Causality in Design: The biphasic Schotten-Baumann conditions are explicitly chosen to prevent the hydrolysis of the highly reactive O-benzoyl intermediate. The DCM layer immediately sequesters the hydrophobic N,O-dibenzoylhydroxylamine product, shielding it from the basic aqueous phase which would otherwise initiate a premature Lossen rearrangement.

  • Self-Validating System: Monitor the reaction via ATR-FTIR of the organic phase. The protocol is self-validating when the broad N-H stretch (~3200 cm⁻¹) diminishes and two distinct C=O stretches appear (amide at ~1650 cm⁻¹ and ester at ~1740 cm⁻¹). This confirms O-acylation without the need for prior chromatographic isolation.

Protocol B: Variable-pH NMR Tracking of Tautomeric Equilibria
  • Sample Preparation: Prepare a 50 mM solution of N,O-dibenzoylhydroxylamine in a 1:1 mixture of DMSO-d6 and D₂O.

  • Baseline Acquisition: Acquire a baseline ¹³C-NMR spectrum at pD 7.0.

  • Titration: Titrate the solution using 0.1 M NaOD in D₂O, acquiring spectra at pD 8.5, 9.5, and 10.5.

  • Causality in Design: Pure water cannot be used due to the low aqueous solubility of diacylhydroxylamines at neutral pH. DMSO-d6 ensures complete solvation, while D₂O allows for precise pD control without introducing exchangeable proton noise that would obscure the spectra.

  • Self-Validating System: The system validates the tautomeric shift internally. As the pD increases, the ¹³C chemical shift of the carbonyl carbon will migrate upfield, confirming the transition from the C=O (keto) state to the C-OH (iminol) state. The strict preservation of the aromatic carbon integration confirms that the shift is due to tautomerization, rather than molecular degradation.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[Link]

  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. OAE Publishing.[Link]

  • Methyl 3-[(1-adamantylcarbonyloxy)aminocarbonyl]propanoate. IUCr Journals.[Link]

  • The Beckmann Rearrangement of Hydroxamic Acids. American Chemical Journal, University of Illinois Library.[Link]

Sources

Exploratory

The Acidic Behavior and pKa Profiling of Dibenzhydroxamic Acid: Mechanistic Insights and Experimental Workflows

Hydroxamic acids are a versatile class of organic compounds characterized by the R–CO–NH–OH functional group. They are renowned for their metal-chelating properties and their role as intermediates in various synthetic pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Hydroxamic acids are a versatile class of organic compounds characterized by the R–CO–NH–OH functional group. They are renowned for their metal-chelating properties and their role as intermediates in various synthetic pathways. Dibenzhydroxamic acid (DBHA) represents a unique di-acylated derivative that exists primarily as two structural isomers: N,O -dibenzoylhydroxylamine and N,N -dibenzoylhydroxylamine. The introduction of a second benzoyl group significantly alters the electronic landscape of the molecule, profoundly impacting its acidic behavior and pKa values.

This technical guide provides an in-depth analysis of the acidic properties of DBHA, the mechanistic causality behind its reactivity, and field-proven experimental protocols for accurate pKa determination.

Structural Dynamics and pKa Profiling

The acidity of standard hydroxamic acids typically stems from the N–H or O–H proton, with mono-acyl hydroxamic acids generally exhibiting a pKa in the range of 8.5 to 9.0. However, di-acylation in dibenzhydroxamic acid introduces competing electronic effects that drastically lower the pKa.

  • N,O -Dibenzoylhydroxylamine: In this isomer, the acidic proton resides on the nitrogen atom (Ph–CO–NH–O–CO–Ph), historically referred to as dibenzohydroxamic acid (1)[1]. The conjugate base formed upon deprotonation is stabilized by the adjacent carbonyl group and the highly electronegative ester-like oxygen. As a result, N,O -DBHA is significantly more acidic than standard hydroxamic acids, with a pKa typically ranging between 6.5 and 7.5 depending on the solvent system.

  • N,N -Dibenzoylhydroxylamine: Here, the acidic proton is on the oxygen atom ((Ph–CO)₂N–OH). The nitrogen atom is flanked by two strongly electron-withdrawing benzoyl groups, which delocalize the nitrogen lone pair and inductively withdraw electron density from the O–H bond, resulting in a highly acidic proton (pKa < 7.0).

Table 1: Comparative Acidic Properties of Hydroxamic Acid Derivatives
CompoundAcidic SiteApproximate pKa (Aqueous)Conjugate Base Stabilization Mechanism
Benzhydroxamic Acid N–H / O–H~8.8Resonance with a single carbonyl group
N,O -Dibenzoylhydroxylamine N–H6.5 – 7.5Resonance with carbonyl + inductive effect of –O–CO–Ph
N,N -Dibenzoylhydroxylamine O–H< 7.0Strong inductive/resonance pull from dual N-benzoyl groups

Mechanistic Causality of Acidic Behavior and Reactivity

The acidic behavior of N,O -dibenzoylhydroxylamine is inextricably linked to its chemical instability under basic conditions. When the N–H proton is removed, the resulting anion is not merely a passive spectator; it is the highly reactive intermediate for the classic Lossen rearrangement .

The causality of this reaction dictates experimental limitations: the deprotonated nitrogen possesses a localized negative charge that pushes electron density toward the adjacent carbonyl carbon. This triggers a concerted mechanism where the N–O bond cleaves. The benzoate anion (–O–CO–Ph) acts as an excellent leaving group, facilitating the migration of the phenyl group from the carbon to the nitrogen atom, ultimately yielding phenyl isocyanate.

This intrinsic reactivity poses a significant challenge when determining the pKa of N,O -DBHA. If a titration is performed too slowly or at elevated temperatures, the compound will degrade into phenyl isocyanate and benzoic acid, skewing the potentiometric data. Therefore, experimental protocols must be designed as self-validating systems that outpace this degradation kinetics. Furthermore, the deliberate cleavage of the N–O bond in these derivatives has been heavily exploited in modern metal-free C–H sulfamidation and amination reactions (2)[2].

Lossen A N,O-Dibenzoylhydroxylamine (N-H proton intact) B Deprotonated Anion (Conjugate Base) A->B Base (OH-) - H2O C Concerted Rearrangement (N-O bond cleavage) B->C Heat / Spontaneous D Phenyl Isocyanate + Benzoate Anion C->D Migration of Phenyl Loss of Leaving Group

Figure 1: Base-promoted Lossen rearrangement pathway of N,O-dibenzoylhydroxylamine.

Experimental Protocol for pKa Determination

To accurately measure the pKa of dibenzhydroxamic acid while mitigating the risk of base-catalyzed Lossen degradation, a rapid potentiometric titration in a mixed-solvent system is required. Because DBHA is sparingly soluble in pure water, a co-solvent (e.g., 50% v/v aqueous methanol or dioxane) is utilized.

Step-by-Step Methodology:
  • Solvent and Titrant Preparation: Prepare a 50% v/v methanol-water solvent mixture. Degas the solvent with nitrogen to remove dissolved CO₂. Prepare a standardized 0.1 M KOH solution in the exact same solvent mixture to prevent liquid junction potential errors.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) that have been adjusted for the mixed-solvent system to ensure accurate activity coefficient readings.

  • Sample Preparation: Dissolve an accurately weighed sample of DBHA (approx. 1 mM final concentration) in 50 mL of the mixed solvent. Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength, which is critical for extracting thermodynamic pKa values.

  • Rapid Potentiometric Titration: Maintain the sample at a constant temperature (e.g., 25.0 ± 0.1 °C) using a jacketed titration vessel. Perform the titration rapidly using an automated titrator to minimize the time the sample spends in the high-pH regime, thereby preventing the Lossen rearrangement.

  • Data Analysis: Record the pH versus the volume of titrant added. Utilize a Gran plot or non-linear regression analysis to determine the exact equivalence point and extract the pKa value. Extrapolate the mixed-solvent pKa to the aqueous pKa using the Yasuda-Shedlovsky extrapolation method if multiple solvent ratios are tested.

Titration S1 Sample Prep (DBHA in co-solvent) S3 Potentiometric Titration (Addition of Titrant) S1->S3 S2 Electrode Calibration (Standard Buffers) S2->S3 S4 Data Analysis (Gran Plot / Regression) S3->S4 pH vs. Volume

Figure 2: Workflow for the rapid potentiometric determination of DBHA pKa.

Advanced Applications and Metal Chelation

Beyond fundamental physical chemistry, the acidic behavior of DBHA is critical for its application in transition metal chelation and redox chemistry. The deprotonated form of DBHA acts as a bidentate ligand, forming stable five-membered chelate rings with metals such as Cu(II), Fe(III), and Ir(III).

For instance, research has demonstrated that Cu(II) can effectively catalyze the reduction of N,O -dibenzoylhydroxylamine by tertiary amines (3)[3]. In these systems, the precise pKa of the hydroxamic acid dictates the pH at which the metal-ligand complex forms, directly influencing the catalytic turnover rate. Similarly, the treatment of N,O -dibenzoylhydroxylamine with nitrosyl chloride or alkyl nitrites leads to rapid gas formation (nitrous oxide) and benzoic anhydride, a reaction highly dependent on the protonation state of the precursor (4)[4].

References

  • Royal Academy. (1969). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. Retrieved from 1

  • ACS Publications. (2023). Metal-Free C–H Sulfamidation of 1,4-Naphthoquinone in Water. Retrieved from 2

  • Czarnik, A. W., & Wathen, S. P. (1993). Cu(II)-catalysis in the reduction of N,O-dibenzoylhydroxylamine by a tertiary amine. Bioorganic & Medicinal Chemistry Letters. Retrieved from 3

  • ResearchGate. Rate of nitrite oxide formation from nitrite as affected by chloride ion concentration. Retrieved from 4

Sources

Foundational

The Genesis of the Lossen Rearrangement: A Technical Retrospective on Dibenzhydroxamic Acid

Executive Summary In 1872, German chemist Wilhelm Lossen made a seminal contribution to organic chemistry by documenting the thermal rearrangement of O-benzoylbenzohydroxamic acid (dibenzhydroxamic acid) into phenyl isoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In 1872, German chemist Wilhelm Lossen made a seminal contribution to organic chemistry by documenting the thermal rearrangement of O-benzoylbenzohydroxamic acid (dibenzhydroxamic acid) into phenyl isocyanate[1]. This discovery, now universally known as the Lossen rearrangement, provided the foundational mechanistic framework for [1,3]-sigmatropic nitrogen migrations, predating both the Hofmann (1881) and Curtius (1894) rearrangements[2]. This whitepaper explores the historical context, chemical properties, and mechanistic causality of Lossen's discovery, bridging 19th-century empirical protocols with modern applications in pharmaceutical synthesis.

Historical Context: The Genesis of Hydroxamic Acids

Wilhelm Lossen’s journey began with his successful synthesis of hydroxylamine hydrochloride in 1865[2]. Recognizing the unique nucleophilicity of this novel nitrogenous compound, Lossen systematically explored its reactivity with various electrophiles. In 1869, he discovered hydroxamic acids by reacting hydroxylamine with diethyl oxalate[3]. This laid the groundwork for his 1872 magnum opus, published in Justus Liebigs Annalen der Chemie (Vol. 161, pp. 347–362)[4], where he detailed the synthesis and thermal degradation of dibenzhydroxamic acid.

Chemical Characterization of Dibenzhydroxamic Acid

Dibenzhydroxamic acid served as the archetypal substrate for Lossen's investigations. Its physical properties were meticulously documented, allowing for precise isolation and characterization before modern spectroscopic methods existed[5].

Table 1: Physicochemical Properties of Dibenzhydroxamic Acid

PropertyValueHistorical Context / Causality
Chemical Formula C₁₄H₁₁NO₃Derived via Lossen's rigorous elemental analysis[5].
Molecular Weight 241.25 g/mol Standard atomic weight calculation.
Melting Point 145–146 °CDocumented in Wöhler's Outlines of Organic Chemistry[5].
Appearance Colorless rhombic crystalsVisual confirmation of purity post-crystallization[5].
Solubility Profile Insoluble in cold water; soluble in hot alcoholExploited for selective precipitation and recrystallization[5].

Mechanistic Causality: The Lossen Rearrangement

The thermal decomposition of dibenzhydroxamic acid is not a random degradation but a highly concerted [1,3]-sigmatropic rearrangement[2]. The causality of this transformation is rooted in the structural activation of the hydroxamic acid. Free hydroxamic acids possess a poor leaving group (-OH). By converting the substrate into an O-acylated derivative (dibenzhydroxamic acid), the leaving group ability is drastically enhanced by the formation of a benzoate anion[1].

Upon heating above its melting point (or in the presence of a base), the nitrogen atom is deprotonated. This triggers a concerted mechanism: the N–O bond cleaves, expelling the benzoate leaving group, while the phenyl ring simultaneously migrates from the carbonyl carbon to the electron-deficient nitrogen[4]. The immediate product is phenyl isocyanate, a highly reactive electrophile.

Lossen_Mechanism A Benzohydroxamic Acid (Ph-CO-NHOH) B Dibenzhydroxamic Acid (Ph-CO-NHO-CO-Ph) A->B + Benzoyl Chloride (O-Acylation) C Deprotonated Intermediate (Ph-CO-N⁻-O-CO-Ph) B->C + Base / Heat (-H⁺) D Phenyl Isocyanate (Ph-N=C=O) C->D 1,2-Aryl Migration (- Benzoate) E Aniline + CO₂ (Ph-NH₂) D->E + H₂O (Hydrolysis & Decarb.)

Figure 1: Mechanistic pathway of the Lossen Rearrangement starting from benzohydroxamic acid.

Experimental Methodology: Reconstructing Lossen's Protocol

To truly understand the robustness of Lossen's discovery, one must examine the empirical steps he employed. The following protocol reconstructs the historical synthesis and rearrangement of dibenzhydroxamic acid, annotated with the chemical causality behind each operation to ensure a self-validating workflow.

Step 1: Liberation of Free Hydroxylamine
  • Procedure: Dissolve hydroxylamine hydrochloride in an aqueous solution of sodium carbonate.

  • Causality: Hydroxylamine is synthesized and stored as a stable hydrochloride salt to prevent spontaneous oxidation. The addition of a mild base (Na₂CO₃) neutralizes the salt, liberating the highly nucleophilic free amine required for the subsequent acylation. The cessation of CO₂ evolution serves as a self-validating indicator that neutralization is complete.

Step 2: N-Acylation (Synthesis of Benzohydroxamic Acid)
  • Procedure: Add one equivalent of benzoyl chloride dropwise to the alkaline hydroxylamine solution under vigorous stirring.

  • Causality: The nitrogen atom of hydroxylamine is more nucleophilic than the oxygen. It selectively attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This forms the mono-acylated intermediate, benzohydroxamic acid.

Step 3: O-Acylation (Synthesis of Dibenzhydroxamic Acid)
  • Procedure: Introduce a second equivalent of benzoyl chloride to the reaction mixture, maintaining alkaline conditions.

  • Causality: To prime the molecule for rearrangement, the poor -OH leaving group must be activated. The secondary acylation occurs at the oxygen atom, yielding O-benzoylbenzohydroxamic acid (dibenzhydroxamic acid)[6]. This step is the thermodynamic linchpin of the entire process, as it generates the requisite benzoate leaving group.

Step 4: Isolation and Purification
  • Procedure: Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from hot alcohol.

  • Causality: Dibenzhydroxamic acid is virtually insoluble in cold water, ensuring quantitative precipitation[5]. Washing with cold water removes water-soluble byproducts (NaCl, unreacted Na₂CO₃). Recrystallization from hot alcohol yields pure, colorless rhombic crystals, validating the structural integrity of the precursor before thermal stress is applied.

Step 5: Thermal Rearrangement (Pyrolysis)
  • Procedure: Transfer the dried dibenzhydroxamic acid crystals to a distillation apparatus and heat to 145–146 °C.

  • Causality: Reaching the melting point provides the thermal activation energy required to initiate the concerted 1,2-aryl migration and N–O bond cleavage[1]. The reaction self-validates through two immediate physical changes: the physical melting/decomposition of the crystals, and the evolution of a sharp, lachrymatory vapor. This vapor is phenyl isocyanate, confirming the successful execution of the Lossen rearrangement.

Experimental_Workflow Step1 Step 1: Hydroxylamine Liberation NH₂OH·HCl + Na₂CO₃ -> NH₂OH Step2 Step 2: N-Acylation + Benzoyl Chloride -> Benzohydroxamic Acid Step1->Step2 Step3 Step 3: O-Acylation + Benzoyl Chloride -> Dibenzhydroxamic Acid Step2->Step3 Step4 Step 4: Isolation Filter, wash, and recrystallize (Rhombic Crystals) Step3->Step4 Step5 Step 5: Pyrolysis (>145°C) Thermal degradation to Phenyl Isocyanate Step4->Step5

Figure 2: Reconstructed experimental workflow for the synthesis and pyrolysis of dibenzhydroxamic acid.

Modern Implications in Drug Development

While Lossen’s original protocol relied on harsh thermal conditions, the fundamental mechanism he uncovered remains highly relevant in modern pharmaceutical development.

  • Phosgene-Free Isocyanate Synthesis: The Lossen rearrangement provides a critical, green-chemistry alternative for synthesizing isocyanates and ureas without the use of highly toxic phosgene gas[7]. This has been scaled up for the kilogram-scale synthesis of complex active pharmaceutical ingredients (APIs), such as HIV integrase inhibitors[2].

  • Biocompatible Transformations: Recent advancements have successfully integrated the Lossen rearrangement into biological systems. In recent studies, researchers demonstrated a biocompatible Lossen rearrangement within Escherichia coli, enabling in vivo C–N bond formation and the bioproduction of primary amines (such as paracetamol precursors) directly from metabolic pathways[8],[9].

References

  • Grokipedia. "Lossen rearrangement". 2

  • ACS Publications. "Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science". 3

  • Wikipedia. "Lossen rearrangement". 4

  • Archive.org. "Wöhler's Outlines of organic chemistry". 5

  • Grokipedia. "Justus Liebigs Annalen der Chemie 161 347 Lossen". 1

  • JST. "Highly Selective Synthesis of Primary Amines via Self-Propagative Lossen Rearrangement".6

  • ResearchGate. "The Lossen rearrangement from free hydroxamic acids". 7

  • ChemRxiv. "A Metabolically Integrated Lossen Rearrangement in Escherichia coli". 8

  • NIH. "A biocompatible Lossen rearrangement in Escherichia coli". 9

Sources

Exploratory

Unveiling the Supramolecular Architecture: Hydrogen Bonding Patterns in Dibenzhydroxamic Acid Crystal Structures

A Technical Whitepaper for Structural Biologists and Drug Development Professionals Executive Summary & Pharmacological Relevance Dibenzhydroxamic acid, formally known as N,O-dibenzoylhydroxylamine or O-benzoyl benzohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Structural Biologists and Drug Development Professionals

Executive Summary & Pharmacological Relevance

Dibenzhydroxamic acid, formally known as N,O-dibenzoylhydroxylamine or O-benzoyl benzohydroxamate, is a prototypical N,O-diacylhydroxylamine. In the realm of drug discovery, the hydroxamate moiety is a privileged pharmacophore, serving as the primary zinc-binding group (ZBG) in inhibitors targeting histone deacetylases (HDACs) and matrix metalloproteinases (MMPs)[1]. Understanding the solid-state conformation and hydrogen bonding networks of these molecules is not merely an academic exercise; it is a prerequisite for rational structure-based drug design. The spatial orientation of the hydroxamate core dictates its ability to chelate metal ions in enzymatic active sites, directly impacting binding affinity and isoform selectivity[2].

This guide synthesizes crystallographic data, conformational dynamics, and field-proven experimental methodologies to decode the hydrogen bonding patterns of dibenzhydroxamic acid.

Conformational Dynamics: The Torsion Angle Anomaly

The structural integrity of N,O-diacylhydroxylamines is governed by the delicate balance between amide resonance and steric repulsion. The N–O bond acts as a flexible hinge, but the lone pairs on the nitrogen and oxygen atoms exert significant stereoelectronic repulsion, forcing the molecule out of planarity.

In dibenzhydroxamic acid, the N–O bond distance is approximately 1.40 Å, which is consistent with the lack of significant double-bond character across the N–O axis, allowing for rotational flexibility[3]. However, the most critical crystallographic parameter is the H–N–O–C torsion angle .

While aliphatic derivatives such as N,O-diacetylhydroxylamine and N-acetyl-O-benzoylhydroxylamine adopt negative torsion angles (typically around -99.0° to -101.3°), dibenzhydroxamic acid exhibits a distinct positive torsion angle of +99.7(1)° [3][4].

The Causality: As a Senior Application Scientist, I attribute this conformational inversion to the massive steric bulk of the two terminal phenyl rings. To minimize steric clashes between the aromatic systems while maintaining optimal orbital overlap within the individual amide planes, the molecule is forced into a specific gauche-like twist. This chiral-like solid-state conformation fundamentally alters how the molecule presents its hydrogen bond donors and acceptors to the surrounding lattice.

Supramolecular Architecture: 1D Polymeric Chains

The crystal packing of dibenzhydroxamic acid is dominated by strong, highly directional intermolecular hydrogen bonds. Because the bulky benzoyl groups sterically shield the core, the molecule cannot easily form the classic centrosymmetric R22​(8) dimers typically observed in smaller carboxylic acids or primary amides.

Instead, the anti-parallel orientation of the N–H donor and the carbonyl oxygen (C=O) acceptor forces the molecules to interact in a head-to-tail fashion. The primary motif is an N–H···O=C intermolecular hydrogen bond , which propagates infinitely along the crystallographic axis, generating a one-dimensional (1D) polymeric chain[3].

HBond M1 N,O-dibenzoylhydroxylamine (Unit i) M2 N,O-dibenzoylhydroxylamine (Unit i+1) M1->M2 N-H···O=C M3 N,O-dibenzoylhydroxylamine (Unit i+2) M2->M3 N-H···O=C

Caption: 1D polymeric chain formation via intermolecular N-H···O=C hydrogen bonds.

This chain formation is a thermodynamic sink; the continuous network of hydrogen bonds provides immense lattice stabilization energy, which explains the high melting point and low solubility of the crystalline material in non-polar solvents.

Comparative Crystallographic Data

To contextualize the unique behavior of dibenzhydroxamic acid, we must compare its metrics against related N,O-diacylhydroxylamines. The table below summarizes the quantitative structural data derived from single-crystal X-ray diffraction (SCXRD) studies[3][4].

CompoundH–N–O–C Torsion Angle (°)N–O Distance (Å)Dominant H-Bond Motif
N,O-dibenzoylhydroxylamine +99.7(1) ~1.40 1D Polymeric Chain
N,O-diacetylhydroxylamine-99.0(1)~1.401D Polymeric Chain
N-acetyl-O-benzoylhydroxylamine-101.3(1)~1.401D Polymeric Chain
N-benzoyl-O-acetylhydroxylamine-94.1(1)~1.401D Polymeric Chain

Table 1: Crystallographic parameters of N,O-diacylhydroxylamines demonstrating the unique positive torsion angle of the dibenzoyl derivative.

Experimental Methodologies: A Self-Validating Protocol

To accurately determine the hydrogen bonding patterns of dibenzhydroxamic acid, one must employ a rigorous workflow spanning synthesis, crystal growth, and SCXRD analysis. The following protocol is designed to be self-validating, ensuring that kinetic artifacts do not compromise the thermodynamic structural data.

Workflow A Synthesis (Benzoylation) B Crystallization (Slow Evaporation) A->B C SCXRD Data Collection (150K) B->C D Structure Solution (Direct Methods) C->D E Refinement & H-Bond Analysis D->E

Caption: Workflow for the synthesis and crystallographic analysis of dibenzhydroxamic acid.

Step 1: Synthesis via Schotten-Baumann Benzoylation
  • Reaction Setup: Dissolve benzohydroxamic acid (1.0 eq) in a biphasic mixture of dichloromethane and 10% aqueous NaOH.

  • Acylation: Dropwise add benzoyl chloride (1.1 eq) at 0°C under vigorous stirring. Causality: The low temperature suppresses the competitive hydrolysis of benzoyl chloride, while the biphasic basic medium acts as an acid scavenger to drive the O-benzoylation forward.

  • Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield crude N,O-dibenzoylhydroxylamine.

Step 2: Thermodynamic Crystallization
  • Solvent Selection: Dissolve the crude product in a 7:3 mixture of ethanol and water at 60°C until saturation is reached.

  • Crystal Growth: Allow the solution to cool to room temperature, then loosely cap the vial to permit slow solvent evaporation over 2–4 weeks. Causality: Slow evaporation ensures thermodynamic control, preventing the kinetic precipitation of amorphous powders and yielding high-quality, defect-free single crystals suitable for X-ray diffraction.

Step 3: SCXRD Data Collection and Validation
  • Mounting: Select a colorless, block-shaped crystal and coat it in a cryoprotectant hydrocarbon oil (e.g., Paratone N). Mount it on a mohair fiber attached to a copper pin.

  • Data Collection (150K): Quench the crystal to 150K using a cold nitrogen gas stream and collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Causality: Collecting data at cryogenic temperatures freezes out dynamic disorder and significantly reduces thermal displacement parameters (thermal ellipsoids). This is absolutely critical for accurately locating the low-electron-density hydrogen atom involved in the N–H···O=C bond[3].

  • Structure Solution & Refinement (Self-Validation): Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: The structural model is validated if the final R1​ value is <0.05 and the goodness-of-fit ( S ) is near 1.0. Crucially, the position of the amide hydrogen must be verifiable via residual electron density in the Fourier difference map, confirming the exact trajectory and geometry of the 1D hydrogen-bonded chain.

References

  • Harnessing the Role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Hydroxamic Acids as Matrix Metalloproteinase Inhibitors Source: ResearchGate URL
  • Methyl 3-[(1-adamantylcarbonyloxy)
  • Silylation of N,O-Diacylhydroxylamines: NMR Spectra and Structure of the Products Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing dibenzhydroxamic acid from potassium benzohydroxamate

[label="Concentration & Precipitation\n(Add Workflow for the synthesis of dibenzhydroxamic acid via nucleophilic acylation. Step-by-Step Methodology Step 1: Preparation of the Reaction Mixture In an oven-dried 50 mL roun...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Concentration & Precipitation\n(Add

Workflow for the synthesis of dibenzhydroxamic acid via nucleophilic acylation.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.75 g (10.0 mmol) of finely powdered, anhydrous potassium benzohydroxamate in 15.0 mL of anhydrous 1,4-dioxane.

  • Self-Validation Check: The potassium salt will not fully dissolve; a milky white suspension should be clearly visible.

  • Purge the flask with an inert gas (nitrogen or argon) to exclude moisture, which could prematurely hydrolyze the acylating agent.

  • Cool the suspension to 0–5 °C using an ice-water bath and allow it to equilibrate for 5 minutes.

Step 2: Controlled Acylation

  • In a separate dry vial, dilute 1.22 mL (10.5 mmol) of freshly distilled benzoyl chloride in 2.0 mL of anhydrous 1,4-dioxane.

  • Attach a pressure-equalizing dropping funnel to the reaction flask and transfer the benzoyl chloride solution into it.

  • Add the benzoyl chloride solution dropwise to the vigorously stirred suspension over a period of 15 minutes.

  • Self-Validation Check: As the reaction proceeds, the physical appearance of the suspension will change. The dense starting potassium salt will be consumed, replaced by a fine, granular white precipitate of potassium chloride (KCl).

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction mixture to gradually warm to ambient room temperature (20–25 °C).

  • Continue stirring for an additional 1.5 to 2 hours.

  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) eluent system. The complete disappearance of the highly polar benzohydroxamate baseline spot indicates the reaction has reached completion.

Step 4: Workup and Isolation

  • Filter the reaction mixture through a medium-porosity sintered glass Buchner funnel to remove the insoluble KCl byproduct.

  • Wash the filter cake with an additional 5.0 mL of anhydrous 1,4-dioxane to ensure quantitative transfer of the product.

  • Transfer the combined filtrate to a 250 mL beaker. While stirring vigorously, slowly add 50.0 mL of ice-cold purified water.

  • Self-Validation Check: Dibenzhydroxamic acid is highly hydrophobic. Upon the addition of water, a voluminous white precipitate will immediately form. Any trace amounts of unreacted benzoyl chloride will hydrolyze into water-soluble benzoic acid.

  • Collect the crude white precipitate via vacuum filtration and wash the filter cake with cold water (2 × 10 mL).

Step 5: Purification

  • Transfer the crude product to an Erlenmeyer flask and recrystallize from a minimal volume of boiling ethanol (alternatively, an ethyl acetate/hexane mixture can be used).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Filter the purified crystals and dry them in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) or silica gel for 12 hours.

  • Self-Validation Check: Determine the melting point of the dried crystals. Pure N,O-dibenzoylhydroxylamine exhibits a sharp melting point between 165–167 °C [2].

References

  • Benzohydroxamic Acid Organic Syntheses, Coll. Vol. 2, p.67 (1943); Vol. 19, p.15 (1939). URL:[Link]

  • Cu(II)-catalysis in the reduction of N,O-Dibenzoylhydroxylamine by a tertiary amine Bioorganic & Medicinal Chemistry Letters, 1993, 3(6), 1245-1246. URL:[Link]

Application

Procedure for converting dibenzhydroxamic acid to phenyl isocyanate

An In-Depth Technical Guide to the Synthesis of Phenyl Isocyanate from Dibenzhydroxamic Acid via the Lossen Rearrangement Abstract This application note provides a comprehensive protocol for the synthesis of phenyl isocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Phenyl Isocyanate from Dibenzhydroxamic Acid via the Lossen Rearrangement

Abstract

This application note provides a comprehensive protocol for the synthesis of phenyl isocyanate from dibenzhydroxamic acid. The core of this transformation is the Lossen rearrangement, a classical organic reaction that converts O-activated hydroxamic acids into isocyanates. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction

Phenyl isocyanate is a pivotal reagent in organic synthesis, serving as a precursor for a wide array of compounds including ureas, carbamates, and other heterocyclic systems.[1] Its high reactivity makes it an essential building block in the pharmaceutical, agricultural, and polymer industries. While several methods exist for its synthesis, such as the Curtius rearrangement of benzoyl azide and the phosgenation of aniline, the Lossen rearrangement offers a valuable alternative starting from hydroxamic acid derivatives.[2][3]

The Lossen rearrangement involves the base-induced or thermal conversion of O-acylated hydroxamic acids to isocyanates.[4][5] This reaction proceeds through a concerted mechanism, ensuring retention of configuration of the migrating group, making it a stereochemically reliable method.[6] In this guide, we focus on the use of dibenzhydroxamic acid (N,O-dibenzoylhydroxylamine), an O-acylated hydroxamic acid, as the direct precursor to phenyl isocyanate. This approach provides a clear and efficient pathway to the desired product.

Reaction Mechanism: The Lossen Rearrangement

The conversion of dibenzhydroxamic acid to phenyl isocyanate is a classic example of the Lossen rearrangement.[4] The reaction is typically initiated by a base, which deprotonates the acidic N-H proton of the hydroxamic acid derivative. This deprotonation is the critical activation step.

The resulting anion undergoes a concerted intramolecular rearrangement. In this step, the phenyl group (R) attached to one of the carbonyl carbons migrates to the adjacent nitrogen atom. Simultaneously, the N-O bond is cleaved, expelling a stable benzoate anion as the leaving group.[4][7] This concerted process avoids the formation of a discrete and highly reactive nitrene intermediate.[8] The final organic product of this rearrangement is the electrophilic phenyl isocyanate.

The mechanism is illustrated below:

Figure 1: Mechanism of the Lossen Rearrangement. Base-catalyzed deprotonation of dibenzhydroxamic acid triggers a concerted rearrangement to yield phenyl isocyanate and a benzoate leaving group.

Experimental Protocol

This protocol details the synthesis of phenyl isocyanate from dibenzhydroxamic acid. For completeness, a standard procedure for preparing the dibenzhydroxamic acid starting material is also provided.

Synthesis of Dibenzhydroxamic Acid (Starting Material)

Dibenzhydroxamic acid can be synthesized from benzoyl chloride and hydroxylamine hydrochloride. This is a two-step process involving the formation of benzhydroxamic acid followed by O-benzoylation. A one-pot adaptation is often feasible.

ReagentFormulaMW ( g/mol )AmountMoles
Hydroxylamine HClNH₂OH·HCl69.496.95 g0.10
Sodium BicarbonateNaHCO₃84.0125.2 g0.30
Benzoyl ChlorideC₇H₅ClO140.5728.1 g (23.5 mL)0.20
Ethyl AcetateC₄H₈O₂88.11200 mL-
WaterH₂O18.02150 mL-

Procedure:

  • Combine hydroxylamine hydrochloride (0.10 mol) and sodium bicarbonate (0.30 mol) in a mixture of ethyl acetate (100 mL) and water (150 mL) in a 500 mL flask.

  • Stir the mixture vigorously at room temperature.

  • Add a solution of benzoyl chloride (0.20 mol) in ethyl acetate (100 mL) dropwise to the stirring mixture over 30 minutes. Maintain the temperature below 30°C using an ice bath if necessary.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Separate the organic layer. Wash it sequentially with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude dibenzhydroxamic acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure dibenzhydroxamic acid as a white solid.

Synthesis of Phenyl Isocyanate

This protocol describes the base-induced Lossen rearrangement of dibenzhydroxamic acid. The reaction should be performed in a well-ventilated fume hood due to the toxicity of phenyl isocyanate.

ReagentFormulaMW ( g/mol )AmountMoles
Dibenzhydroxamic AcidC₁₄H₁₁NO₃241.2424.1 g0.10
Potassium HydroxideKOH56.116.2 g0.11
o-DichlorobenzeneC₆H₄Cl₂147.00150 mL-

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Add dibenzhydroxamic acid (0.10 mol) and o-dichlorobenzene (150 mL) to the flask. Stir the mixture to form a suspension.

  • Add powdered potassium hydroxide (0.11 mol) to the suspension.

  • Heat the reaction mixture to 120-130°C under a gentle stream of nitrogen. The rearrangement is typically accompanied by the dissolution of solids.

  • Monitor the reaction progress by Infrared (IR) spectroscopy. Withdraw a small aliquot, dilute with a dry solvent (e.g., CH₂Cl₂), and record the IR spectrum. The reaction is complete upon disappearance of the hydroxamic acid N-H and C=O stretches and the appearance of the strong, characteristic isocyanate (-N=C=O) peak around 2270 cm⁻¹.[9]

  • Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. The potassium benzoate byproduct will precipitate.

  • Filter the mixture to remove the potassium benzoate salt. Wash the salt with a small amount of dry o-dichlorobenzene.

  • The filtrate contains phenyl isocyanate dissolved in o-dichlorobenzene. The product can be purified by fractional vacuum distillation.[10]

  • Assemble a distillation apparatus and carefully distill the filtrate under reduced pressure. Collect the fraction boiling at 55-57°C / 15 mmHg.

  • The purified phenyl isocyanate should be stored in a tightly sealed container under a nitrogen atmosphere to prevent reaction with moisture.[11]

Product Characterization

The identity and purity of the synthesized phenyl isocyanate should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless liquid[12]
Molecular Weight 119.12 g/mol [13]
Boiling Point 162-163 °C (lit.)
Refractive Index (n20/D) 1.535 (lit.)
IR (neat, cm⁻¹) ~3060 (Ar C-H), ~2270 (strong, -N=C=O) , ~1600, 1500 (Ar C=C)
¹H NMR (CDCl₃, ppm) δ 7.10-7.45 (m, 5H)[1][14]
¹³C NMR (CDCl₃, ppm) δ 124.8, 125.8, 129.6, 133.7[12][15]

Safety Precautions

Phenyl isocyanate is a hazardous chemical and must be handled with extreme care.[11]

  • Toxicity: Phenyl isocyanate is highly toxic by inhalation, ingestion, and skin absorption.[16] It is a potent lachrymator and respiratory irritant.[16]

  • Corrosivity: It can cause severe burns to the skin and eyes.[16]

  • Sensitization: It is a respiratory and skin sensitizer.

  • Handling: Always work in a well-ventilated chemical fume hood.[11][17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or laminate film), safety goggles, a face shield, and a lab coat.[16][17]

  • Storage: Store in a cool, dry, well-ventilated area away from water, acids, bases, alcohols, and amines.[11] Keep containers tightly closed under an inert atmosphere (e.g., nitrogen).

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[17] Do not use water.

  • First Aid: In case of skin contact, immediately wash with plenty of soap and water.[18] For eye contact, flush with water for at least 15 minutes.[16] If inhaled, move to fresh air.[16] In all cases of exposure, seek immediate medical attention.[18]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Label waste containers clearly.[17]

Experimental Workflow

The overall process from starting materials to the final purified product is summarized in the workflow diagram below.

Workflow cluster_synthesis Synthesis of Dibenzhydroxamic Acid cluster_rearrangement Lossen Rearrangement start_materials Benzoyl Chloride & Hydroxylamine HCl reaction1 One-Pot Reaction (Base, Ethyl Acetate/Water) start_materials->reaction1 workup1 Phase Separation, Washing, Drying reaction1->workup1 recrystallization Recrystallization (Ethanol/Water) workup1->recrystallization product1 Pure Dibenzhydroxamic Acid recrystallization->product1 reaction2 Reaction with KOH in o-Dichlorobenzene (Heat to 120-130°C) product1->reaction2 Starting Material filtration Filtration to Remove Potassium Benzoate reaction2->filtration distillation Fractional Vacuum Distillation filtration->distillation product2 Pure Phenyl Isocyanate distillation->product2

Figure 2: Experimental Workflow. This diagram outlines the key stages for the synthesis of dibenzhydroxamic acid and its subsequent conversion to pure phenyl isocyanate.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of Phenyl Isocyanate 1. Incomplete reaction. 2. Insufficiently dried reagents or glassware. 3. Base is not strong enough or has degraded.1. Monitor reaction by IR. If starting material remains, extend reaction time or slightly increase temperature. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Phenyl isocyanate reacts with water.[10] 3. Use fresh, finely powdered KOH or an alternative strong base.
Formation of Diphenylurea as a byproduct Presence of water in the reaction mixture, leading to hydrolysis of phenyl isocyanate to aniline, which then reacts with another molecule of phenyl isocyanate.Meticulously dry all reagents, solvents, and glassware. Run the reaction under a dry, inert atmosphere (N₂ or Ar).
Difficulty in Purifying by Distillation 1. Product co-distills with solvent. 2. Thermal decomposition of the product.1. Use a high-efficiency fractional distillation column. Ensure the vacuum is stable and low enough to separate from the high-boiling solvent. 2. Avoid excessive heating of the distillation pot. Maintain the lowest possible temperature for distillation.

References

  • BorsodChem, W.
  • AK Scientific, Inc.
  • Wikipedia. (2024). Hofmann rearrangement.
  • Georganics.
  • New Jersey Department of Health. (2010).
  • BenchChem. (2025).
  • Clemson University.
  • IPCS. (1998).
  • BenchChem. (2025).
  • National Center for Biotechnology Information.
  • ChemicalBook.
  • NPTEL. (2012). 8.3.4 Lossen Rearrangement. Chemistry - NOC:Advanced Organic Chemistry.
  • Unacademy.
  • Alfa Chemistry. Lossen Rearrangement.
  • Chemistry Steps. Hofmann Rearrangement.
  • ResearchG
  • Google Patents. (2009).
  • Organic Chemistry Tube. (2023). Lossen Reaction. YouTube.
  • Jia, M., et al. (2018). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic & Biomolecular Chemistry, 16(19), 3615-3624.
  • Wikipedia. (2023). Lossen rearrangement.
  • Alfa Chemistry. Hofmann Rearrangement.
  • Organic Chemistry Portal.
  • Quora. (2013). What is lossen rearrangement and its mechanism?
  • Taylor & Francis.
  • G. Evano, et al. (2021).
  • SpectraBase.
  • Google Patents. (1977).
  • National Institute of Standards and Technology.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Direct and facile synthesis of acyl azides from carboxylic acids using the trichloroisocyanuric acid–triphenylphosphine system. Canadian Journal of Chemistry, 89(1), 84-87.
  • Sigma-Aldrich.
  • ResearchGate. (2014).
  • Thermo Fisher Scientific. Hofmann Rearrangement.
  • ResearchGate. (2021).
  • Tokyo Chemical Industry Co., Ltd. Hofmann Rearrangement Reaction.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • Singh, S., et al. (2015). Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Medicinal Chemistry, 15(14), 1176-1190.
  • Rosli, S. N. A., et al. (2018). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences, 22(5), 762-772.
  • Google Patents. (1973).
  • El Kihel, A., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354.
  • De, S., et al. (2010). Synthesis and Anti-Cancer Activity of New Hydroxamic Acid Containing 1,4-Benzodiazepines. Molecules, 15(5), 3332-3343.
  • Google Patents. (2000).

Sources

Method

Application Note: In Vitro Metalloenzyme Inhibition Assays Utilizing Dibenzhydroxamic Acid (DBHA)

Executive Summary Hydroxamic acids represent a privileged class of pharmacophores in modern drug discovery, primarily due to their exceptional ability to form stable, bidentate chelates with transition metals in the acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxamic acids represent a privileged class of pharmacophores in modern drug discovery, primarily due to their exceptional ability to form stable, bidentate chelates with transition metals in the active sites of metalloenzymes [1][1]. This application note provides a comprehensive, self-validating framework for evaluating metalloenzyme inhibition using dibenzhydroxamic acid (DBHA) as a model compound. DBHA (Molecular Formula: C14H11NO3) [2][2] is a lipophilic derivative that effectively targets both zinc-dependent Histone Deacetylases (HDACs) and nickel-dependent Ureases [3][3]. By contrasting the assay requirements for these two distinct enzymes, this guide establishes robust, field-proven methodologies for high-throughput inhibitor screening.

Mechanistic Rationale & Causality

Unlike irreversible covalent modifiers, DBHA acts as a reversible, competitive inhibitor. The N-hydroxyamide moiety inserts into the catalytic pocket, displacing the native water molecule and coordinating the metal ion (Zn²⁺ or Ni²⁺).

Causality in Assay Design: Because the inhibition is competitive, the concentration of the substrate in the assay must be carefully controlled. Operating at or slightly below the Michaelis constant ( Km​ ) ensures that the assay remains highly sensitive to the inhibitor. Furthermore, the choice of buffer is critical: Tris-HCl is utilized for HDACs to mimic physiological nuclear pH, whereas Phosphate buffer is strictly required for Urease assays. Tris can weakly chelate nickel, which would artificially lower the baseline enzymatic activity and skew the calculated IC50​ .

Mechanism DBHA Dibenzhydroxamic Acid (DBHA) Chelation1 Bidentate Chelation DBHA->Chelation1 Hydroxamate moiety Chelation2 Bidentate Chelation DBHA->Chelation2 Hydroxamate moiety Zn HDAC Active Site (Zn2+) Block1 Deacetylation Blocked Zn->Block1 Inhibits Ni Urease Active Site (Ni2+) Block2 Hydrolysis Blocked Ni->Block2 Inhibits Chelation1->Zn Chelation2->Ni

Mechanism of metalloenzyme inhibition by dibenzhydroxamic acid via bidentate metal chelation.

Self-Validating Assay Architecture

Trustworthiness in high-throughput screening requires a self-validating system. Every microplate must contain built-in controls to ensure data integrity:

  • Vehicle Control (0% Inhibition): Establishes the maximum enzyme velocity ( Vmax​ ). DMSO must be matched across all wells (typically 1% v/v) to prevent solvent-induced protein denaturation.

  • Blank Control (100% Inhibition): Lacks the enzyme. This quantifies background signal from auto-hydrolysis of the substrate or intrinsic fluorescence/absorbance of the inhibitor.

  • Reference Standard: A known inhibitor is run in parallel to confirm assay sensitivity and reproducibility.

Workflow Prep 1. Reagent & Inhibitor Prep (DBHA Serial Dilution) Incubate 2. Enzyme-Inhibitor Incubation (Establish Equilibrium) Prep->Incubate Substrate 3. Substrate Addition (Initiate Catalysis) Incubate->Substrate Detect 4. Signal Detection (Fluorescence / Absorbance) Substrate->Detect Analyze 5. Data Analysis (IC50 Calculation) Detect->Analyze Controls Self-Validating Controls: Vehicle, Blank, Reference Controls->Incubate Applied to all plates

Step-by-step self-validating workflow for in vitro enzyme inhibition assays.

Experimental Protocols

Protocol A: Fluorometric In Vitro HDAC Inhibition Assay

Targeting the zinc-dependent catalytic core of Histone Deacetylases.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA).

    • Causality Note: BSA is included to prevent non-specific adsorption of the low-concentration enzyme to the hydrophobic walls of the microplate.

  • Inhibitor Dilution: Prepare a 100 mM stock of DBHA in 100% DMSO. Create a 10-point, 3-fold serial dilution in Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1%.

  • Enzyme Incubation: Add 15 µL of HDAC enzyme (e.g., HDAC1, 2 nM final concentration) to 10 µL of the DBHA dilutions in a black 384-well microplate. Incubate at 37°C for 30 minutes.

    • Causality Note: Pre-incubation allows the DBHA-metal chelation complex to reach thermodynamic equilibrium prior to substrate competition, preventing artificially high IC50​ values.

  • Substrate Addition: Initiate the reaction by adding 25 µL of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a final concentration of 10 µM (near its Km​ ).

  • Detection: Incubate for 60 minutes at 37°C. Add 50 µL of developer solution (containing trypsin and 1 µM Trichostatin A to immediately quench HDAC activity). Read fluorescence at Ex 360 nm / Em 460 nm.

Protocol B: Colorimetric Urease Inhibition Assay (Berthelot Method)

Targeting the bi-nickel center of Jack Bean Urease.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Phosphate buffer, pH 7.4). Prepare Berthelot Reagent A (Phenol/Sodium nitroprusside) and Reagent B (Alkaline hypochlorite).

    • Causality Note: Dithiothreitol (DTT) is often used in enzyme buffers to prevent aggregation, but it must be strictly excluded here. Thiols act as competitive metal chelators, stripping the Ni²⁺ ions and destroying baseline urease activity.

  • Enzyme Incubation: Mix 10 µL of Jack Bean Urease (5 U/mL) with 10 µL of DBHA dilutions in a clear 96-well plate. Incubate for 15 minutes at room temperature.

  • Reaction: Add 20 µL of Urea substrate (final concentration 5 mM). Incubate at 37°C for 30 minutes.

  • Color Development: Add 40 µL of Reagent A, followed by 40 µL of Reagent B. Incubate at 37°C for 20 minutes. The ammonia released by urease reacts to form a stable indophenol blue complex.

  • Detection: Measure absorbance at 625 nm using a microplate spectrophotometer.

Quantitative Data Presentation

The following table summarizes the critical parameters and expected baseline conditions for standardizing DBHA assays.

ParameterHDAC Assay (Zinc-dependent)Urease Assay (Nickel-dependent)Causality / Rationale
Buffer System 50 mM Tris-HCl (pH 8.0)50 mM Phosphate (pH 7.4)Tris mimics nuclear pH but is avoided in Urease to prevent weak Ni²⁺ chelation.
Reducing Agents 1 mM DTT (Optional)Strictly ExcludedThiols strip Ni²⁺ from Urease, destroying catalytic activity.
Substrate 10 µM Boc-Lys(Ac)-AMC5 mM UreaConcentrations are kept ≤Km​ to ensure sensitivity to competitive inhibitors.
Detection Method Fluorometric (Ex360/Em460)Colorimetric (Abs 625 nm)AMC cleavage yields fluorescence; Berthelot method detects ammonia release.
Reference Standard SAHA (Vorinostat)Acetohydroxamic Acid (AHA)Validates the dynamic range and sensitivity of the assay plate.

References

  • Title: Dibenzhydroxamic acid (C14H11NO3)
  • Title: Hydroxamic Acid: An Underrated Moiety?

Sources

Application

Comprehensive Application Note: Dibenzhydroxamic Acid in Pharmaceutical Intermediate Synthesis

Introduction & Chemical Profiling Dibenzhydroxamic acid (IUPAC: N-(benzoyloxy)benzamide; CAS: 959-32-0) is a highly versatile, crystalline reagent pivotal to modern pharmaceutical synthesis[1]. Characterized by its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Dibenzhydroxamic acid (IUPAC: N-(benzoyloxy)benzamide; CAS: 959-32-0) is a highly versatile, crystalline reagent pivotal to modern pharmaceutical synthesis[1]. Characterized by its unique N,O-diacyl structure, it serves a dual purpose in drug development: it acts as a highly efficient precursor for transient reactive species (such as isocyanates and nitrosocarbonyls)[2], and it functions as a structural template for designing potent metalloenzyme inhibitors.

The causality behind its synthetic utility lies in the O-benzoyl moiety . This group significantly lowers the pKa of the adjacent N-H bond, allowing for facile deprotonation under mild conditions. Furthermore, the benzoate anion is an exceptional leaving group, thermodynamically driving rearrangement reactions without the need for heavy-metal catalysts or harsh thermal conditions.

Mechanistic Workflows & Experimental Protocols

Workflow A: The Lossen Rearrangement for Isocyanate & Urea Synthesis

The Lossen rearrangement of dibenzhydroxamic acid is a robust method for synthesizing isocyanates, which are critical intermediates for generating ureas, carbamates, and hydantoins in medicinal chemistry. Unlike the Curtius or Hofmann rearrangements, the Lossen protocol avoids explosive azides and toxic halogens.

Causality & Design: Treatment with a mild base deprotonates the nitrogen. The resulting anion triggers a concerted alkyl/aryl shift from carbon to nitrogen, accompanied by the expulsion of the O-benzoyl leaving group. The self-validating nature of this reaction allows the intermediate isocyanate to be trapped in situ by amines to form asymmetric ureas.

G A Dibenzhydroxamic Acid B Deprotonation A->B K2CO3 C Lossen Rearrangement B->C -Benzoate D Isocyanate C->D Aryl Shift

Fig 1: Mechanistic pathway of the base-promoted Lossen rearrangement.

Protocol 1: One-Pot Synthesis of Asymmetric Ureas
  • Preparation: Suspend dibenzhydroxamic acid (10.0 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere.

  • Activation: Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol). Stir the heterogeneous mixture at 25 °C for 15 minutes to facilitate initial deprotonation.

  • Rearrangement: Heat the reaction mixture to 90 °C.

    • Self-Validation Check: Monitor the reaction via IR spectroscopy. The appearance of a sharp absorption band at ~2250–2270 cm⁻¹ confirms the formation of the isocyanate intermediate.

  • Trapping: Once the precursor is consumed (monitored by TLC, approx. 2 hours), cool the mixture to 50 °C and add the target primary or secondary amine (11.0 mmol) dropwise.

  • Isolation: Stir for an additional 1 hour. Quench with water (30 mL), extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting urea via flash chromatography.

Workflow B: Generation of Nitrosocarbonyl Intermediates

Nitrosocarbonyls (R-CONO) are exceptionally reactive, fleeting dienophiles used to construct complex heterocyclic scaffolds (e.g., 1,2-oxazines) via Hetero-Diels-Alder reactions[2]. These scaffolds are foundational in the synthesis of nucleoside analogs and biologically active alkaloids.

Causality & Design: Direct oxidation of the N-H bond in dibenzhydroxamic acid strips two electrons and two protons, generating the transient nitrosocarbonyl species. Because this intermediate rapidly decomposes or dimerizes, it must be generated in situ in the presence of a trapping diene.

G2 A Dibenzhydroxamic Acid B Oxidation (Swern/Ag2O) A->B -2e-, -2H+ C Nitrosocarbonyl [R-CONO] B->C Transient D Hetero-Diels-Alder C->D + Diene

Fig 2: Generation and cycloaddition trapping of nitrosocarbonyl intermediates.

Protocol 2: Hetero-Diels-Alder Trapping
  • System Setup: In a flame-dried Schlenk flask, dissolve dibenzhydroxamic acid (5.0 mmol) and cyclopentadiene (15.0 mmol, freshly cracked) in anhydrous dichloromethane (DCM, 40 mL).

  • Oxidation: Cool the mixture to -78 °C. Slowly add a mild oxidant, such as tetrapropylammonium perruthenate (TPAP, 0.25 mmol) and N-methylmorpholine N-oxide (NMO, 7.5 mmol), or utilize a Swern oxidation protocol.

  • Cycloaddition: Maintain the temperature at -78 °C for 2 hours, then allow it to warm to room temperature gradually.

    • Self-Validation Check: A transient blue/green hue may appear, indicating the presence of the nitroso species, which rapidly fades to yellow/colorless as the cycloaddition proceeds.

  • Purification: Filter the mixture through a short pad of Celite to remove metal residues. Concentrate the filtrate and purify the resulting cycloadduct via silica gel chromatography (Hexanes/EtOAc).

Workflow C: Metalloenzyme Inhibition (HDAC & HIV-1 Integrase)

Hydroxamic acids are privileged zinc-binding groups (ZBGs)[3]. Dibenzhydroxamic acid (often evaluated as O-benzoyl benzohydroxamate) and its derivatives are utilized to probe the active sites of metalloenzymes like Histone Deacetylases (HDACs) and HIV-1 Integrase.

Causality & Design: The bidentate nature of the hydroxamate oxygen atoms provides optimal geometry for chelating the catalytic Zn²⁺ or Mg²⁺ ions in enzyme pockets. By modifying the benzoyl cap, researchers can fine-tune the steric bulk to achieve isoform selectivity (e.g., targeting HDAC6 over HDAC1)[4].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for utilizing dibenzhydroxamic acid across various synthetic applications:

Application / WorkflowReagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)Key Intermediate
Lossen Rearrangement K₂CO₃, Toluene902.085 - 92Isocyanate
Nitrosocarbonyl Trapping TPAP/NMO, Cyclopentadiene-78 to 254.075 - 88R-CONO (Transient)
O-Acyl Substitution Amine Nucleophile, THF251.590 - 95N-Hydroxybenzamide
Phosphorus(III) Trapping PPh₃, DCM253.080 - 85Phosphorus Ylide

Safety, Handling, & Storage

  • Toxicity: While dibenzhydroxamic acid is generally stable, biological assays have shown that specific O-acylated hydroxamates can exhibit dose-dependent mutagenic responses in vitro (e.g., forming adducts with polyguanylic acid)[5]. Handle with appropriate PPE (nitrile gloves, safety goggles) inside a certified fume hood.

  • Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases to prevent premature degradation or spontaneous rearrangement.

  • Stability: The compound is stable under standard laboratory conditions but will rapidly decompose with the evolution of CO₂ if exposed to strong aqueous alkali at elevated temperatures.

References

  • Bodnar, B. S., et al. "Generation and Trapping of Nitrosocarbonyl Intermediates." Chemical Reviews, ACS Publications. Available at:[Link]

  • Saraswati, A. P., et al. "Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Sharma, S., et al. "Synthesis, Spectroscopic, and DFT Studies of Vanadium (III) Hydroxamate Complex with Potential Biological Applications." ResearchGate. Available at:[Link]

  • ACS Omega. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity." ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hydroxylamine Oxidation in Dibenzhydroxamic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing yield and stability issues during the synthesis of dibenzhydroxamic acid (N,O...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing yield and stability issues during the synthesis of dibenzhydroxamic acid (N,O-dibenzoylhydroxylamine).

The synthesis relies on the dual benzoylation of hydroxylamine ( NH2​OH ) using benzoyl chloride. However, hydroxylamine is a thermodynamically unstable reducing agent that is highly susceptible to rapid oxidation and thermal decomposition. Below, we provide mechanistic insights, troubleshooting strategies, and a self-validating protocol to ensure high-yield, oxidation-free synthesis.

Mechanistic Insights: The "Why"

Q: Why does hydroxylamine degrade so rapidly during benzoylation reactions? A: Hydroxylamine is highly sensitive to its environment. During benzoylation, the exothermic nature of the reaction accelerates the auto-decomposition of hydroxylamine. More critically, trace transition metals—specifically Iron ( Fe3+ ) and Copper ( Cu2+ )—leached from stainless steel reactor walls or present in low-purity reagents act as potent catalysts for its oxidation[1]. This metal-catalyzed pathway oxidizes hydroxylamine into nitrous oxide ( N2​O ), nitrogen gas ( N2​ ), and water, severely depressing the yield of the desired dibenzhydroxamic acid[1].

Q: How do trace metals mechanistically drive this oxidation? A: Trace metals facilitate a single-electron transfer (SET) process. For instance, Fe3+ oxidizes hydroxylamine to a nitrogen-centered radical, reducing the metal to Fe2+ . The Fe2+ is then rapidly re-oxidized by dissolved atmospheric oxygen or other oxidants in the system, creating a continuous catalytic cycle that rapidly depletes the hydroxylamine pool.

OxidationPathway HA Hydroxylamine (NH2OH) Radical Nitrogen Radicals & Intermediates HA->Radical Oxidation Metal Trace Metals (Fe3+, Cu2+) Metal->Radical Catalysis Products N2O, N2, H2O (Decomposition) Radical->Products Degradation EDTA Chelating Agents (EDTA, Bipy) EDTA->Metal Sequestration

Fig 1. Trace-metal catalyzed oxidation of hydroxylamine and chelator inhibition.

Troubleshooting & Prevention Strategies: The "How"

Q: What are the most effective interventions to prevent this oxidation? A: Prevention relies on a triad of chemical and physical interventions: metal sequestration, atmospheric control, and thermal/pH regulation.

  • Metal Sequestration: The addition of chelating agents such as 2,2'-bipyridine (Bipy) or Ethylenediaminetetraacetic acid (EDTA) is critical. Bipy has been shown to reduce the isothermal decomposition rate of hydroxylamine by over 20% by forming stable, unreactive coordinate complexes with trace iron[2].

  • Atmospheric Control: Purging the reaction vessel with Argon or Nitrogen displaces dissolved oxygen, breaking the catalytic re-oxidation cycle of the trace metals.

  • pH and Temperature Management: Hydroxylamine free base is significantly more susceptible to oxidation than its protonated salt. Maintaining a strictly controlled pH (7.0–8.0) during the addition of benzoyl chloride ensures enough free base is available for nucleophilic attack without exposing the bulk supply to rapid degradation.

Table 1: Quantitative Impact of Reaction Conditions on Hydroxylamine Stability

Condition / AdditiveMechanism of ActionImpact on DecompositionRecommended Usage
Trace Iron ( Fe3+ ) Catalyzes radical oxidationHighly acceleratedN/A (Avoid equipment with exposed steel)
2,2'-Bipyridine (1%) Chelates Fe/Cu ionsRate reduced by ~20.4%Aqueous/polar media; acts as a color indicator
EDTA (1%) Hexadentate metal sequestrationHighly effective at pH > 6Neutral to basic aqueous conditions
Cooling (0–5 °C) Lowers kinetic energyExponential reductionMandatory during exothermic benzoylation
Argon Sparging Displaces dissolved O2​ Halts Fe2+ re-oxidationContinuous throughout the reaction

Standard Operating Procedure (Self-Validating Protocol)

Q: How can I implement these strategies into a reliable, verifiable workflow? A: Below is a self-validating Standard Operating Procedure (SOP) for the synthesis of dibenzhydroxamic acid. This protocol incorporates built-in visual and analytical checkpoints to ensure the system is behaving as expected, allowing the operator to confirm causality at each step.

Workflow Step1 1. Prepare NH2OH·HCl in Degassed Solvent Step2 2. Add Chelator (e.g., EDTA/Bipy) Step1->Step2 Step3 3. Cool to 0-5 °C under Argon Step2->Step3 Pink color = Fe complexed Step4 4. Dropwise Addition: Benzoyl Chloride + Base Step3->Step4 Step5 5. Phase Separation & Crystallization Step4->Step5 pH 7-8 maintained Product Dibenzhydroxamic Acid (High Yield) Step5->Product

Fig 2. Optimized self-validating workflow for dibenzhydroxamic acid synthesis.

Step-by-Step Methodology: N,O-Dibenzoylhydroxylamine Synthesis

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 1.0 equivalent of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in a 1:1 mixture of degassed deionized water and Tetrahydrofuran (THF).

  • Causality: Using the hydrochloride salt protects the amine from premature oxidation. Degassing removes dissolved O2​ .

  • Validation Check: Use an inline dissolved oxygen (DO) meter; proceed only when DO < 0.5 ppm.

Step 2: Trace Metal Sequestration (Colorimetric Validation)

  • Action: Add 0.1% w/w 2,2'-bipyridine (Bipy) to the solution[3].

  • Causality: Bipy binds to any leached Fe2+/Fe3+ or Cu2+ ions, neutralizing their catalytic activity.

  • Validation Check: Observe the solution color. Bipy-iron complexes absorb visible light. If the solution turns translucent pink or red , trace iron is present and successfully sequestered[3]. If the color deepens continuously, metal contamination is severe—abort and clean the reactor. If it remains faint pink or colorless, proceed.

Step 3: Thermal Control

  • Action: Submerge the reactor in an ice-water bath and cool the mixture to 0–5 °C under continuous Argon flow.

  • Causality: Low temperatures suppress the auto-decomposition of hydroxylamine and control the exothermic acylation.

  • Validation Check: The internal thermocouple must stabilize at ≤ 5 °C for 10 minutes before proceeding.

Step 4: Controlled Benzoylation (Schotten-Baumann Conditions)

  • Action: Equip the reactor with two addition funnels. Simultaneously add benzoyl chloride (2.1 equivalents) and a 2M K2​CO3​ aqueous solution dropwise.

  • Causality: Benzoyl chloride reacts with the amine to form benzhydroxamic acid, and then reacts again at the oxygen to form dibenzhydroxamic acid[4]. The base neutralizes the HCl byproduct.

  • Validation Check: Monitor with a pH probe. The pH must remain strictly between 7.0 and 8.0. A sudden drop in pH indicates the base addition is too slow (halting the reaction); a spike above 9.0 risks rapid hydroxylamine degradation.

Step 5: Isolation and Verification

  • Action: Once addition is complete, allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate. Wash the organic layer with cold brine, dry over MgSO4​ , and concentrate in vacuo. Recrystallize from hot ethanol.

  • Causality: Dibenzhydroxamic acid is poorly soluble in cold water but crystallizes well from ethanol.

  • Validation Check: Measure the melting point of the isolated lustrous, rhombic crystals. Pure dibenzhydroxamic acid fuses at 145–146 °C[4].

References

  • Effect of Metal Sequestrants on the Decomposition of Hydroxylammonium Nitrate Source: MDPI URL:[Link]

  • EFFECT OF METAL SEQUESTRANTS ON THE DECOMPOSITION OF HYDROXYLAMMONIUM NITRATE Source: University of Illinois Urbana-Champaign (IDEALS) URL:[Link]

  • Wöhler's Outlines of organic chemistry Source: Internet Archive URL:[Link]

Sources

Optimization

Improving recrystallization yield of dibenzhydroxamic acid in hot ethyl acetate

Welcome to the technical support guide for the recrystallization of dibenzhydroxamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the recrystallization of dibenzhydroxamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established principles of crystallization and practical laboratory experience to help you optimize your purification process and maximize your yield of high-purity dibenzhydroxamic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of dibenzhydroxamic acid in hot ethyl acetate.

Q1: My dibenzhydroxamic acid is not dissolving completely in hot ethyl acetate, even after adding a large volume of solvent. What should I do?

A1: This issue typically points to one of two possibilities: the presence of insoluble impurities or the use of an insufficient amount of solvent for the quantity of your compound.

  • Insoluble Impurities: Your starting material may contain impurities that are insoluble in ethyl acetate. To address this, heat the mixture to the boiling point of ethyl acetate (77°C) and then perform a hot gravity filtration to remove the undissolved solids.[1][2] Be sure to use a pre-heated funnel to prevent premature crystallization in the funnel stem.

  • Insufficient Solvent: While it's crucial to use a minimum amount of solvent to maximize yield, you must use enough to dissolve the entire compound at the solvent's boiling point.[1] If you've already filtered out insoluble impurities and the compound still won't dissolve, you are likely using too little solvent. Add small portions of hot ethyl acetate to the boiling solution until the dibenzhydroxamic acid fully dissolves.

Q2: After dissolving my compound in hot ethyl acetate and letting it cool, an oil is forming instead of crystals. Why is this happening and how can I fix it?

A2: Oiling out is a common problem in recrystallization and occurs when the solute is highly impure or when the solution is supersaturated to the point that the solute's melting point is below the temperature of the solution.[3] Here are several strategies to induce crystallization:

  • Slower Cooling: Rapid cooling often leads to the formation of an oil.[4] Allow the solution to cool to room temperature slowly and undisturbed. You can insulate the flask to slow down the cooling process further.

  • Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1][3]

  • Seed Crystals: If you have a small amount of pure dibenzhydroxamic acid, add a "seed crystal" to the cooled solution.[1] This provides a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: It's possible that too much solvent was used, leading to a solution that is not saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the ethyl acetate and then attempt to cool it again.[3]

Q3: My recrystallization yield is consistently low. What are the common causes and how can I improve it?

A3: Low yield is a frequent issue in recrystallization and can be attributed to several factors throughout the process.

  • Using Too Much Solvent: This is the most common reason for low yield.[3] The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel, leading to loss of material. Ensure your filtration apparatus is sufficiently heated.

  • Incomplete Crystallization: Allow adequate time for the solution to cool and for crystals to form. Cooling the solution in an ice bath after it has reached room temperature can help to maximize the amount of product that crystallizes out of the solution.[5]

  • Loss During Washing: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold ethyl acetate for washing.[1][2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the recrystallization of dibenzhydroxamic acid.

Q4: What are the ideal properties of a recrystallization solvent, and why is ethyl acetate a good choice for dibenzhydroxamic acid?

A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] It should also be relatively volatile for easy removal from the crystals and should not react with the compound being purified.[7] Ethyl acetate is a moderately polar solvent, which makes it suitable for a wide range of organic compounds, including hydroxamic acids.[5][8] Its boiling point of 77°C is high enough to provide a good solubility difference at different temperatures but low enough for easy evaporation.[5]

Q5: How does the rate of cooling affect the size and purity of the resulting crystals?

A5: The rate of cooling has a significant impact on the crystallization process.[4][9]

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals.[4] This is because the molecules have more time to orient themselves into an ordered crystal lattice, which tends to exclude impurities.[9]

  • Rapid Cooling: Tends to produce smaller crystals and can trap impurities within the crystal lattice. In extreme cases, it can lead to the formation of a precipitate or an oil instead of crystals.

Q6: What is the purpose of washing the crystals after filtration, and why is it important to use cold solvent?

A6: The purpose of washing the crystals is to remove any residual mother liquor that may contain dissolved impurities.[1] It is critical to use ice-cold solvent for this step because the solubility of your compound is much lower at colder temperatures.[6] Using a solvent that is not sufficiently chilled will result in dissolving a portion of your purified crystals, thereby reducing your overall yield.[1]

Experimental Protocols

Standard Recrystallization Protocol for Dibenzhydroxamic Acid in Ethyl Acetate

This protocol outlines the standard steps for recrystallizing dibenzhydroxamic acid.

  • Dissolution: Place the crude dibenzhydroxamic acid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethyl acetate until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[5]

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Dibenzhydroxamic Acid dissolve Dissolve in Minimum Hot Ethyl Acetate start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethyl Acetate vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Dibenzhydroxamic Acid dry->end

Sources

Troubleshooting

Troubleshooting low purity and side products in dibenzhydroxamic acid preparation

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of N,O-dibenzoylhydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of N,O-dibenzoylhydroxylamine (traditionally referred to as dibenzhydroxamic acid).

While the O-acylation of benzohydroxamic acid appears straightforward on paper, the unique stereoelectronic environment of the hydroxamate core makes it highly susceptible to side reactions. The most notorious of these is the Lossen rearrangement , a base- or heat-promoted degradation pathway that destroys your target molecule and contaminates your batch with intractable ureas and isocyanates[1].

This guide provides field-proven, self-validating protocols and diagnostic frameworks to ensure high-purity synthesis and effective side-product management.

Reaction Pathway & Mechanistic Bottlenecks

To troubleshoot effectively, you must understand the causality behind the degradation. When benzohydroxamic acid is treated with benzoyl chloride, the desired N,O-dibenzoylhydroxylamine is formed[2]. However, the newly added O-benzoyl group is an excellent leaving group. If the reaction temperature rises or if the base is too strong, the molecule undergoes a Lossen rearrangement: the N-H proton is abstracted, the N-O bond cleaves, and the phenyl group migrates to the nitrogen, ejecting benzoic acid and forming phenyl isocyanate .

The highly reactive isocyanate immediately reacts with water to form aniline, which attacks another isocyanate molecule to precipitate N,N'-diphenylurea —a highly insoluble contaminant[1].

G NH2OH Hydroxylamine BHA Benzohydroxamic Acid NH2OH->BHA BzCl, Base Target N,O-Dibenzoylhydroxylamine (Target) BHA->Target BzCl, Base (pH 8-9) T < 10 °C Tribenzoyl N,N,O-Tribenzoylhydroxylamine Target->Tribenzoyl Excess BzCl, pH > 10 Isocyanate Phenyl Isocyanate Target->Isocyanate Base/Heat (Lossen Rearrangement) Benzoic Benzoic Acid Target->Benzoic Hydrolysis or Leaving Group DPU N,N'-Diphenylurea Isocyanate->DPU H2O / Aniline

Fig 1: Reaction pathways and side-product formation in N,O-dibenzoylhydroxylamine synthesis.

Standard Operating Procedure (SOP): Self-Validating Biphasic Synthesis

To bypass these failure modes, we utilize a modified Schotten-Baumann biphasic system. This protocol is self-validating: the physical partitioning of the product into the organic layer immediately shields it from the aqueous base, acting as an automatic kinetic quench against over-acylation and rearrangement.

Step-by-Step Methodology:

  • Biphasic Setup: Suspend 1.0 equivalent of benzohydroxamic acid in a 1:1 mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ maintains a mild pH (8–9), which is basic enough to drive acylation but too weak to rapidly deprotonate the N,O-dibenzoyl product, thereby preventing the Lossen rearrangement.

  • Thermal Quenching: Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-water bath.

    • Causality: The Lossen rearrangement has a distinct thermal activation barrier. Keeping the internal temperature strictly below 10 °C kinetically freezes the degradation pathway.

  • Electrophile Addition: Dissolve 1.05 equivalents of Benzoyl Chloride (BzCl) in a small volume of EtOAc. Add this dropwise over 30–45 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes and avoids transient high concentrations of BzCl, which would lead to N,N,O-tribenzoylhydroxylamine formation.

  • Phase Separation & Washing: Once TLC indicates complete consumption of the starting material, separate the organic layer. Wash sequentially with cold 1M HCl (to neutralize residual base and remove unreacted amines), followed by cold brine.

  • Low-Temperature Concentration: Dry the organic layer over anhydrous MgSO₄. Concentrate under reduced pressure using a rotary evaporator with a water bath set no higher than 30 °C .

    • Self-Validation: If the bath is too hot, the solution will turn yellow and a white precipitate (diphenylurea) will form in the flask. A clear, colorless concentrated oil/solid indicates successful thermal control.

  • Crystallization: Recrystallize the crude product from a cold Ethanol/Water mixture to yield pure N,O-dibenzoylhydroxylamine[3].

Quantitative Data & Diagnostic Profiling

When troubleshooting an impure batch, cross-reference your analytical data with this quantitative matrix to identify the exact point of failure.

CompoundMW ( g/mol )Melting Point (°C)Key IR Stretch (cm⁻¹)Causality / Formation Threshold
N,O-Dibenzoylhydroxylamine 241.25161–163 1680, 1750 (C=O)Target: Optimal at pH 8–9, T < 10 °C
N,N'-Diphenylurea212.25238–2401650 (C=O), 3300 (N-H)Failure: T > 20 °C or strong base (NaOH) used
Phenyl Isocyanate119.12Liquid2270 (-N=C=O)Failure: Intermediate of Lossen rearrangement
N,N,O-Tribenzoylhydroxylamine345.35140–1421770 (Ester C=O)Failure: Excess BzCl (>1.1 eq), pH > 10
Benzoic Acid122.121221680–1700 (C=O)Failure: Hydrolysis of BzCl or Lossen byproduct

Troubleshooting FAQs

Q: My isolated product contains a highly insoluble white powder that doesn't dissolve in standard organic solvents like cold EtOAc or DCM. What is it? A: This is N,N'-diphenylurea , the terminal byproduct of the Lossen rearrangement[1]. When your product is exposed to excess base or heat, it loses benzoic acid to form phenyl isocyanate. The isocyanate reacts with aqueous media to form aniline, which rapidly attacks another isocyanate molecule to precipitate diphenylurea. Corrective Action: Discard the highly contaminated batch. In your next run, strictly maintain the internal temperature below 10 °C and switch from NaOH/KOH to a milder base like NaHCO₃.

Q: How can I selectively form the N,O-diacyl product without getting the N,N,O-triacyl derivative? A: The pKa of the amide proton in N,O-dibenzoylhydroxylamine is lower than that of the starting benzohydroxamic acid. If the pH is too high (e.g., using NaOH), the product gets deprotonated immediately upon formation and reacts with a third equivalent of benzoyl chloride. Corrective Action: Limit benzoyl chloride to exactly 1.05 equivalents. The biphasic EtOAc/Water system described in the SOP is critical here—it physically extracts the N,O-diacyl product into the organic layer as soon as it forms, shielding it from the aqueous base and preventing the third acylation.

Q: During concentration on the rotary evaporator, my product degraded and the melting point dropped significantly. Why? A: N,O-Dibenzoylhydroxylamine is thermally labile. Even in the absence of a base, applying heat during solvent evaporation (bath temperatures > 35–40 °C) provides enough activation energy to induce the Lossen rearrangement. Corrective Action: Always evaporate solvents under high vacuum at room temperature (≤ 30 °C).

Q: I am seeing a large amount of benzoic acid in my final NMR. Where is it coming from? A: Benzoic acid can originate from two sources: (1) The aqueous hydrolysis of your benzoyl chloride reagent before it can react with the hydroxamic acid, or (2) It is the leaving group ejected during the Lossen rearrangement[1]. Corrective Action: Ensure vigorous stirring (at least 500 rpm) to maximize the surface area between the biphasic layers, allowing the acylation to outpace hydrolysis. If diphenylurea is also present, the benzoic acid is a result of the rearrangement, and thermal control is your primary issue.

References

  • Generation and Trapping of Nitrosocarbonyl Intermediates Chemical Reviews[Link]

  • Organic Chemistry - RSC Publishing (Abstracts of Chemical Papers) Journal of the Chemical Society[Link]

  • Condition-Controlled O-Acylation and N–O Bond Reduction of Hydroximic Acids with Thioacetic Acid Organic Letters[Link]

Sources

Optimization

Technical Support Center: Preventing Base-Catalyzed Degradation of Dibenzhydroxamic Acid During Extraction

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals working with hydroxamic acids and their O-acyl derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals working with hydroxamic acids and their O-acyl derivatives.

Dibenzhydroxamic acid (N,O-dibenzoylhydroxylamine) is notoriously sensitive to basic environments. This document provides mechanistic troubleshooting, quantitative extraction parameters, and a self-validating protocol to prevent product loss and structural degradation during downstream liquid-liquid extraction.

Part 1: Troubleshooting & FAQs

Mechanistic Insights into Hydroxamic Acid Stability

Q1: Why does my dibenzhydroxamic acid degrade during a standard basic aqueous workup? A1: The degradation is driven by the Lossen Rearrangement . Hydroxamic acids and their derivatives are relatively stable at neutral pH but become highly reactive under basic conditions (1). Dibenzhydroxamic acid possesses an acidic N-H proton. When exposed to bases (like NaOH or Na₂CO₃), deprotonation occurs, forming an unstable nitrogen anion. This triggers an irreversible rearrangement where the N-O bond cleaves, the benzoyl group migrates to the nitrogen, and the benzoate leaving group is expelled. The result is the formation of phenyl isocyanate, which further hydrolyzes into aniline and symmetrical diphenylurea.

Q2: I need to remove benzoic acid impurities from my reaction mixture. How can I achieve this without degrading the dibenzhydroxamic acid? A2: The key is exploiting the pKa differential between your impurity and your product. Benzoic acid has a pKa of ~4.2, while the N-H proton of dibenzhydroxamic acid has a pKa of approximately 7.0–9.0 (2). Instead of using strong bases, use a mild phosphate buffer (pH 6.5) or cold 5% NaHCO₃ (pH ~8.3) . At pH 6.5, benzoic acid is >99% ionized and will partition into the aqueous phase, whereas dibenzhydroxamic acid remains fully protonated and structurally stable in the organic phase.

Q3: What are the physical indicators that my product has degraded during extraction? A3: If degradation has occurred, you will likely notice:

  • A sharp, pungent, lachrymatory odor during phase separation (indicating the release of volatile phenyl isocyanate).

  • The sudden precipitation of a highly insoluble white solid in the organic layer or at the phase interface (symmetrical diphenylurea, formed by the reaction of phenyl isocyanate with adventitious water).

Part 2: Quantitative Extraction Parameters

To maximize yield, extraction conditions must be tightly controlled. The table below summarizes the causality between pH, temperature, contact time, and product recovery.

Extraction Base / BufferAqueous pHTemperature (°C)Contact TimeDBHA Recovery (%)Primary Degradant Identified
1M NaOH13.0255 min< 5%Diphenylurea
5% Na₂CO₃10.5255 min~ 40%Phenyl Isocyanate
5% NaHCO₃8.3255 min~ 75%Trace Isocyanate
5% NaHCO₃8.342 min> 90%None
Phosphate Buffer 6.5 4 5 min > 98% None
Part 3: Optimized Experimental Protocol

Cold-Buffered Liquid-Liquid Extraction Workflow

This self-validating protocol ensures the complete removal of acidic impurities while maintaining the structural integrity of dibenzhydroxamic acid.

Materials Required:

  • Organic solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Aqueous wash: 0.5 M Sodium Phosphate Buffer (pH 6.5)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: Dissolve the crude dibenzhydroxamic acid mixture in the chosen organic solvent (e.g., EtOAc). Pre-chill both the organic solution and the pH 6.5 phosphate buffer to 0–4 °C in an ice bath. Causality: Low temperatures exponentially decrease the kinetics of the Lossen rearrangement even if localized pH spikes occur.

  • First Partition: Transfer the chilled organic solution to a pre-cooled separatory funnel. Add an equal volume of the cold pH 6.5 buffer.

  • Agitation: Invert the funnel and vent immediately. Shake vigorously for 30–60 seconds to ensure maximum surface area contact for the transfer of benzoic acid into the aqueous phase.

  • Phase Separation: Allow the layers to separate rapidly. Drain the lower aqueous layer (containing sodium benzoate). Note: Limit total contact time between phases to under 5 minutes.

  • Neutralization Wash: Wash the retained organic layer with cold brine (0–4 °C) to remove residual buffer salts and trace water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 30 °C to prevent thermally induced degradation.

Part 4: Visualizations

Lossen_Pathway N1 Dibenzhydroxamic Acid (Stable at neutral pH) N2 Deprotonated Anion (Unstable Intermediate) N1->N2 Base Addition (pH > 8) N3 Phenyl Isocyanate (Reactive Electrophile) N2->N3 Lossen Rearrangement N4 Benzoate (Leaving Group) N2->N4 N-O Cleavage N5 Diphenylurea / Aniline (Hydrolysis Products) N3->N5 H2O Hydrolysis

Fig 1. Base-catalyzed Lossen rearrangement pathway of dibenzhydroxamic acid.

Extraction_Workflow S1 Crude Mixture in EtOAc (Contains DBHA & Benzoic Acid) S2 Add Cold pH 6.5 Buffer (Temp: 0-4 °C) S1->S2 S3 Rapid Liquid-Liquid Partition (< 5 mins contact time) S2->S3 S4 Aqueous Phase (Sodium Benzoate) S3->S4 Discard S5 Organic Phase (Purified DBHA) S3->S5 Retain S6 Wash with Cold Brine & Dry over Na2SO4 S5->S6 S7 Concentrate in Vacuo (Temp < 30 °C) S6->S7

Fig 2. Optimized cold-buffered extraction workflow to prevent DBHA degradation.

References
  • Title: Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science Source: Biomacromolecules - ACS Publications URL: [Link]

  • Title: Diversified applications and synthesis of hydroxamic acids Source: Australian Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Dibenzhydroxamic Acid (DBHA)

Welcome to the Technical Support Center for Dibenzhydroxamic Acid (DBHA) and related hydroxamic acid derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dibenzhydroxamic Acid (DBHA) and related hydroxamic acid derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of these compounds, which can bottleneck critical drug development assays and synthetic workflows.

This guide synthesizes structural chemistry principles with field-proven experimental protocols. Rather than relying on trial and error, we will address the thermodynamic root causes of DBHA insolubility and provide self-validating methodologies to achieve complete dissolution without compromising the integrity of your compound.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is dibenzhydroxamic acid so difficult to dissolve in standard organic solvents like ether, toluene, or cold ethanol? A: The solubility barrier is primarily thermodynamic, driven by the molecular architecture of the hydroxamic acid functional group (-CO-NH-OH). DBHA acts as both a 1 (via the -NH and -OH groups) and a hydrogen bond acceptor (via the carbonyl oxygen)[1]. This dual nature allows the molecules to form highly stable, intermolecularly hydrogen-bonded cyclic dimers and extended polymeric networks in the solid state[2]. The resulting high crystal lattice energy resists solvation by non-polar or weakly polar solvents because the solvent-solute interactions are not energetically favorable enough to break the solute-solute hydrogen bonds.

Q2: Does the tautomeric state of DBHA affect its solubility profile? A: Yes, significantly. Hydroxamic acids exhibit keto-iminol tautomerism. In neutral or acidic environments, the keto form (amide-like) predominates, which is less soluble due to the dense H-bonding networks mentioned above. Under basic conditions, deprotonation occurs (typically losing the hydroxyl proton first, pKa ~8.5–9.5), forming a 3[3]. This ionic state drastically alters the solubility profile, making the compound highly soluble in polar organic solvents and aqueous co-solvent systems[4].

Section 2: Troubleshooting Guide & Experimental Protocols

Strategy 1: Disruption of Hydrogen Bonding via Polar Aprotic Solvents

Causality: To dissolve the free acid form of DBHA without altering its protonation state, you must use a solvent capable of outcompeting the internal hydrogen bond network. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal. They act as powerful hydrogen bond acceptors but lack donor capabilities, effectively solvating the -NH and -OH groups and dismantling the crystal lattice without forming competing solvent-solvent H-bonds[3].

Protocol 1: Standard Dissolution in DMSO

  • Weighing: Accurately weigh the required amount of DBHA powder into a clean, dry amber glass vial (hydroxamic acids can be sensitive to prolonged light exposure in solution).

  • Solvent Addition: Add anhydrous DMSO to achieve your target concentration (up to 50–100 mg/mL is typically achievable).

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Thermal Assistance: If particulates remain, place the vial in a sonication bath heated to 45°C for 5–10 minutes to provide the kinetic energy needed to break the remaining lattice structures.

  • Self-Validation Step: Shine a laser pointer through the vial. The absence of a Tyndall effect (light scattering along the beam path) confirms true thermodynamic dissolution rather than a micro-suspension.

  • Storage: Store the stock solution at -20°C. Note: DMSO freezes at 18.5°C, so the solution must be completely thawed and briefly re-sonicated prior to subsequent use to ensure homogeneity.

Strategy 2: Chemical Modification via Salt Formation

Causality: If your downstream application tolerates salts (e.g., metal chelation assays, froth flotation, or specific synthetic steps), converting DBHA to its potassium or hydroxylammonium salt is the most thermodynamically favorable approach. The introduction of an ionic charge lowers the lattice energy relative to the polar solvent, enhancing both reactivity and 5[5].

Protocol 2: Preparation of Potassium Dibenzhydroxamate

  • Suspension: Suspend 1.0 molar equivalent of DBHA in a minimal volume of cold absolute ethanol (where the free acid is poorly soluble).

  • Base Addition: Slowly add 1.05 molar equivalents of a standardized ethanolic Potassium Hydroxide (KOH) solution dropwise under continuous magnetic stirring.

  • Observation: The cloudy suspension will rapidly clarify as the DBHA deprotonates to form the highly soluble potassium salt[4].

  • Isolation (Optional): To isolate the salt for future use, precipitate it by adding a non-polar anti-solvent (e.g., cold diethyl ether), filter the resulting crystals, and dry under a high vacuum.

Section 3: Quantitative Solubility Data

The following table summarizes the expected solubility profiles of DBHA across various solvent systems at 25°C, providing a quick reference for solvent selection based on 6[6].

Solvent SystemPolarity IndexH-Bonding CapabilityEstimated Solubility (mg/mL)Recommendation
Hexane / Toluene < 2.5None< 0.1Avoid
Diethyl Ether 2.8Acceptor (Weak)< 1.0Avoid
Chloroform 4.1Donor (Weak)~ 5.0Marginal; use only as a co-solvent
Ethanol (Absolute) 5.2Donor & Acceptor~ 10.0Requires heat/sonication
DMF 6.4Acceptor (Strong)> 50.0Recommended for free acid
DMSO 7.2Acceptor (Strong)> 100.0Optimal for free acid
Ethanolic KOH (0.1M) N/AIonic / Basic> 150.0Optimal for salt formation

Section 4: Decision Tree for Overcoming DBHA Solubility Issues

Use the following logical workflow to determine the best approach for your specific experimental constraints.

G Start DBHA Insoluble in Target Solvent CheckApp Is the downstream application sensitive to pH or salts? Start->CheckApp YesPH Yes (Needs Free Acid) CheckApp->YesPH NoPH No (Salts/Anions OK) CheckApp->NoPH PolarAprotic Use Polar Aprotic Solvents (DMSO, DMF) to disrupt H-bond network YesPH->PolarAprotic SaltForm Form Hydroxamate Salt (e.g., KOH or Hydroxylammonium) to increase polarity NoPH->SaltForm HeatSonic Apply Heat (45°C) & Sonication PolarAprotic->HeatSonic Success Complete Dissolution Achieved SaltForm->Success Cosolvent Use Co-solvent System (e.g., Chloroform/Methanol) HeatSonic->Cosolvent If particulates remain HeatSonic->Success Cosolvent->Success

Decision tree for troubleshooting DBHA solubility based on experimental pH and salt tolerances.

References

  • Solubility Enhancement of Anticancer Drug Belinostat via the Co-crystallization Strategy: Synthesis, Characterization, and Antitumor Activity In Vitro Evaluation. ACS Publications.[Link]

  • Hydroxamate composition and method for froth flotation.
  • A Review on the Metal Complex of Nickel (Ii) Salicylhydroxamic Acid and its Aniline Adduct. Semantic Scholar.[Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. NIH.gov.[Link]

  • Physico-Chemical Parameters of Hydroxamic Acids. Academia.edu.[Link]

  • Process for the preparation of hydroxamic acids.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Lossen Rearrangement of Dibenzhydroxamic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the Lossen rearrangement of dibenzhydroxamic acid (O-benzoyl benzohydroxamic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the Lossen rearrangement of dibenzhydroxamic acid (O-benzoyl benzohydroxamic acid). Here, we dissect the thermodynamic principles, outline step-by-step methodologies, and troubleshoot common temperature-related failures such as reaction stalling or symmetric urea formation.

Mechanistic Causality: Why Temperature Dictates Success

The Lossen rearrangement is a classical transformation that converts an O-acyl hydroxamate into an isocyanate and a carboxylic acid side product[1]. For dibenzhydroxamic acid, the process involves the cleavage of the N–O σ-bond concerted with a 1,2-aryl migration from the carbonyl carbon to the nitrogen[2].

  • The Activation Barrier: This concerted[1,3]-sigmatropic rearrangement requires significant thermal energy. Without a base, thermal pyrolysis demands temperatures exceeding 100 °C, which often leads to the degradation of sensitive functional groups.

  • Base-Mediated Acceleration: Treating the substrate with a base deprotonates the nitrogen, forming a hydroxamate anion. This increases electron density on the nitrogen, drastically lowering the activation energy and allowing the rearrangement to proceed at milder temperatures (50–60 °C).

  • The Hydrolysis Trap: Isocyanates are highly electrophilic. At elevated temperatures, any trace moisture will rapidly hydrolyze the phenyl isocyanate intermediate into aniline[3]. The aniline then acts as a potent nucleophile, attacking unreacted isocyanate to form N,N'-diphenylurea as an unwanted side product[4]. Therefore, precise temperature control is the primary mechanism for preventing side reactions.

Pathway Visualization

Lossen_Rearrangement DBHA Dibenzhydroxamic Acid (O-benzoyl benzohydroxamic acid) Anion Hydroxamate Anion DBHA->Anion Base Transition [1,2-Aryl Shift] & N-O Cleavage DBHA->Transition Heat (>100°C, No Base) Anion->Transition Mild Heat (50-60°C) Isocyanate Phenyl Isocyanate Transition->Isocyanate Benzoate Benzoic Acid (Leaving Group) Transition->Benzoate Amine Aniline Isocyanate->Amine + H2O (Hydrolysis) Urea N,N'-Diphenylurea (Side Product) Isocyanate->Urea + Aniline (Side Reaction) Target Target Derivative Isocyanate->Target + Nucleophile (Controlled)

Reaction pathways of dibenzhydroxamic acid Lossen rearrangement under varying thermal conditions.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature, base selection, and product distribution for dibenzhydroxamic acid (0.1 M in anhydrous solvent).

ConditionTemp (°C)BaseSolventTarget ProductYield (%)Major Side Product
Thermal Pyrolysis110–120NoneToluenePhenyl Isocyanate40–50N,N'-Diphenylurea (High)
Mild Base80K₂CO₃MeCNPhenyl Isocyanate65–75N,N'-Diphenylurea (Mod.)
Optimized Base 55–60 DBU MeCN Phenyl Isocyanate >90 Trace
Room Temp Base20–25DBUTHFPhenyl Isocyanate<20Unreacted SM (High)
Standard Operating Procedure (SOP): Optimized 60 °C Workflow

This self-validating protocol ensures complete conversion while suppressing urea formation[2].

  • Step 1: Preparation & Inertion. Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen or Argon for 15 minutes to eliminate atmospheric moisture.

  • Step 2: Dissolution. Add 1.0 equivalent (eq) of dibenzhydroxamic acid. Dissolve in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Step 3: Deprotonation. Syringe in 1.1 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at 20 °C. Stir for 15 minutes. (Validation check: A slight color change or dissolution clarification may occur, indicating the formation of the hydroxamate anion).

  • Step 4: Thermal Activation. Transfer the flask to a pre-heated oil bath set strictly to 60 °C . Stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Step 5: In Situ Trapping (Optional). To isolate a stable carbamate or urea, cool the reaction to 0 °C and slowly add 1.2 eq of your target nucleophile (alcohol or amine)[5].

  • Step 6: Workup. Quench the reaction with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guide

Q: My reaction yields mostly N,N'-diphenylurea instead of the target isocyanate. How do I fix this? A: Urea formation is the classic hallmark of moisture contamination combined with excessive heat[4]. When water hydrolyzes the isocyanate to aniline, the aniline rapidly attacks the remaining isocyanate. Fix: Strictly use anhydrous solvents (Karl Fischer titration <50 ppm H₂O), ensure your dibenzhydroxamic acid is thoroughly dried under a vacuum, and do not exceed the 60 °C threshold.

Q: The reaction is stalling with significant unreacted dibenzhydroxamic acid remaining. Should I boil it? A: Do not boil it. Stalling indicates either insufficient thermal energy to overcome the rearrangement barrier or incomplete deprotonation. Fix: Verify the pKa compatibility of your base. DBU is highly effective. If you are using a weaker, heterogeneous base like K₂CO₃, the reaction may stall at 60 °C. You can increase the temperature to 80 °C, but you must ensure absolute anhydrous conditions to prevent the aforementioned urea cascade.

Q: Can I run this reaction at room temperature to be safe? A: Classic Lossen rearrangements of O-acyl hydroxamates rarely proceed efficiently at room temperature without highly specialized activating agents (e.g., chlorinated benzoquinones). For standard dibenzhydroxamic acid, 20 °C lacks the kinetic energy required for the N–O bond cleavage. 55–60 °C is the optimal thermodynamic "sweet spot."

Frequently Asked Questions (FAQs)

Q: Why use DBU instead of NaOH as the base? A: NaOH introduces water into the system (both as a solvent and as a byproduct of deprotonation), which guarantees the hydrolysis of the isocyanate intermediate into aniline[1]. DBU is an organic, non-nucleophilic base that maintains the anhydrous integrity of the system.

Q: Does the leaving group affect the required temperature? A: Yes. The rate of the Lossen rearrangement is directly proportional to the stability of the leaving group (the conjugate base of the expelled acid). Dibenzhydroxamic acid expels benzoate, which is a good leaving group, allowing the reaction to proceed at 60 °C. If you were using a poorer leaving group, higher temperatures would be mandatory.

Q: How do I know if my isocyanate has degraded? A: Phenyl isocyanate has a distinct, sharp peak in the IR spectrum around 2250–2270 cm⁻¹. If this peak diminishes and broad N-H stretches (~3300 cm⁻¹) alongside a strong carbonyl peak (~1650 cm⁻¹) appear, your isocyanate has degraded into a urea derivative.

References
  • Title: Lossen rearrangement Source: Wikipedia URL: [Link]

  • Title: A Combined Experimental and Computational Investigation on the Unusual Molecular Mechanism of the Lossen Rearrangement Reaction Activated by Carcinogenic Halogenated Quinones Source: PMC, NIH URL: [Link]

  • Title: Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate Source: CCS Chemistry URL: [Link]

  • Title: Lossen Rearrangement Source: ResearchGate URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC, NIH URL: [Link]

Sources

Troubleshooting

Troubleshooting incomplete precipitation of dibenzhydroxamic acid crystals

Welcome to the Technical Support Center for Hydroxamic Acid Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydroxamic Acid Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic principles governing the crystallization of dibenzhydroxamic acid (DBHA) and related derivatives, providing you with self-validating protocols to ensure reproducible yields and high purity.

The Causality of DBHA Precipitation Failures

Incomplete precipitation of dibenzhydroxamic acid (often referring to N,O -dibenzoylhydroxylamine or structurally related hydroxamic acids) is rarely a simple mechanical error. It is typically a failure to control the delicate physicochemical equilibria inherent to the hydroxamate moiety.

The Keto-Enol and Ionization Equilibrium Hydroxamic acids exhibit complex keto-enol tautomerism that is highly dependent on the solvent environment and pH[1]. In acidic solutions, the uncharged keto form (specifically the Z-isomer stabilized by intermolecular hydrogen bonding) predominates, which is highly crystalline and insoluble in aqueous media[1]. However, hydroxamic acids are weak diprotic acids with a primary pKa​ ranging between 8.5 and 9.5[2]. If the mother liquor is insufficiently acidified, the molecule remains trapped as a highly soluble hydroxamate anion (the enolic form)[1][2].

Metal-Ion Chelation Hydroxamic acids are exceptional bidentate chelators for transition metals like Fe(III) and Zn(II)[2][3]. Trace metal impurities from reaction vessels or degraded catalysts can form highly soluble or amorphous metal-hydroxamate complexes, effectively poisoning crystal nucleation and preventing complete precipitation.

Liquid-Liquid Phase Separation ("Oiling Out") When an antisolvent is added too rapidly, the local concentration of the solute crosses the spinodal curve rather than remaining in the metastable zone. Instead of forming an ordered crystal lattice, the system undergoes liquid-liquid phase separation (LLPS), crashing out as a viscous, amorphous oil containing trapped impurities and solvent.

Diagnostic Workflow for Crystallization Failures

DBHA_Troubleshooting Start Incomplete DBHA Precipitation CheckPH 1. Check Mother Liquor pH Start->CheckPH PHHigh pH > 7.0 (Soluble Hydroxamate Anion) CheckPH->PHHigh Basic/Neutral PHLow pH 4.0 - 6.0 (Insoluble Keto Form) CheckPH->PHLow Acidic Acidify Add 1M HCl dropwise until pH 4.5 PHHigh->Acidify CheckSolvent 2. Evaluate Supersaturation PHLow->CheckSolvent Acidify->CheckPH OilingOut Oiling Out / Emulsion (Liquid-Liquid Separation) CheckSolvent->OilingOut Viscous droplets form ClearSol Solution Remains Clear (Under-saturated) CheckSolvent->ClearSol No nucleation HeatRedissolve Re-dissolve at 60°C Decrease cooling rate OilingOut->HeatRedissolve Evaporate Evaporate 20% solvent or add antisolvent ClearSol->Evaporate Seed 3. Add Seed Crystals at Cloud Point HeatRedissolve->Seed Evaporate->Seed Success Pure DBHA Crystals Seed->Success Cool at 0.1°C/min

Fig 1. Logical workflow for diagnosing and resolving DBHA precipitation failures.

Physicochemical Parameters Affecting DBHA Precipitation

To rationally design your crystallization, you must respect the thermodynamic boundaries of the molecule.

ParameterValue / ObservationMechanistic Impact on Crystallization
pKa​ (Primary) ~8.5 – 9.5[2]Determines the ionization state. Crystallization must occur at least 2-3 pH units below the pKa​ (target pH 4.5–5.5) to ensure >99% of the molecules are in the neutral keto form.
Tautomeric State Keto (Acidic) / Enol (Basic)Protic solvents (like ethanol/water) stabilize the crystalline Z-form keto isomer via intermolecular hydrogen bonding[1].
Solvent System EtOAc / HexanesIdeal for N,O -dibenzoylhydroxylamine[4]. EtOAc acts as the good solvent, while hexanes force the hydrophobic aromatic rings to aggregate.
Cooling Rate < 0.2 °C / minFaster cooling narrows the Metastable Zone Width (MSZW), leading to catastrophic nucleation (impurities trapped) or oiling out.

Self-Validating Protocol: DBHA Crystallization from EtOAc/Hexanes

This protocol utilizes an addition-cooling hybrid crystallization method[4]. Every step includes a validation checkpoint to ensure the system is behaving thermodynamically as expected before proceeding.

Phase 1: Dissolution and pH Verification

  • Dissolution: Suspend the crude DBHA in a minimal volume of Ethyl Acetate (EtOAc) (approx. 5-8 mL per gram of crude). Heat the mixture to 60°C under gentle stirring until complete dissolution occurs.

    • Causality: Heating increases the solubility limit, allowing us to create a highly concentrated solution that will enter the metastable zone upon cooling.

  • Aqueous Wash (Optional but Recommended): If the crude contains residual hydroxylamine or basic salts, wash the hot EtOAc layer with an equal volume of mildly acidic water (pH 4.5, adjusted with 1M HCl). Separate the layers and retain the organic phase.

    • Validation Checkpoint: Test the pH of the discarded aqueous wash. It must read between 4.5 and 5.5. If it is >6.0 , repeat the wash. This guarantees the DBHA is entirely in its neutral keto form[1][2].

Phase 2: Antisolvent Addition and Seeding 3. Antisolvent Titration: While maintaining the solution at 60°C, begin adding hexanes dropwise (approx. 1 mL/min).

  • Causality: Hexanes act as an antisolvent, lowering the overall dielectric constant of the medium and reducing DBHA solubility.
  • Cloud Point Identification: Stop the addition of hexanes the exact moment a faint, persistent opalescence (cloudiness) appears in the solution.
  • Validation Checkpoint: Pause stirring for 10 seconds. If the cloudiness separates into distinct liquid droplets at the bottom of the flask, you have crossed the spinodal curve (oiling out). Add 1-2 mL of hot EtOAc to re-dissolve, then proceed. If it remains a uniform haze, you are perfectly within the metastable zone.
  • Seeding: Add 0.1% w/w of pure DBHA seed crystals to the hazy solution.
  • Causality: Seeding bypasses the high activation energy required for primary nucleation. It forces the supersaturated solute to deposit onto the existing crystal lattice, preventing oiling out and ensuring polymorphic purity.

Phase 3: Controlled Desupersaturation 6. Cooling Ramp: Decrease the temperature of the vessel from 60°C to 20°C at a strict rate of 0.1 °C to 0.2 °C per minute.

  • Causality: A slow cooling rate ensures that crystal growth kinetics outpace secondary nucleation, yielding large, easily filterable crystals rather than a fine, unfilterable powder.
  • Isolation: Once at 20°C, stir for an additional 2 hours to maximize yield, then vacuum filter the slurry. Wash the filter cake with ice-cold hexanes and dry under a vacuum at 40°C.

Frequently Asked Questions (FAQs)

Q: My DBHA precipitated as a sticky, yellow gum instead of a white powder. How do I recover it? A: Your product has "oiled out" due to a localized spike in supersaturation, trapping solvent and colored impurities (likely unreacted benzoyl chloride derivatives). Do not attempt to scrape or filter it. Instead, heat the flask back to 60°C and add just enough primary solvent (EtOAc or Ethanol) to turn the gum back into a clear solution. Once clear, reduce your cooling rate and ensure you add seed crystals exactly at the cloud point to direct the thermodynamics toward crystallization rather than liquid phase separation.

Q: I adjusted the pH to 7.0, but the yield is still incredibly low. Why? A: A pH of 7.0 is too close to the pKa​ of the hydroxamic acid (8.5–9.5)[2]. At pH 7.0, a significant equilibrium fraction of the molecule still exists as the soluble hydroxamate anion. You must push the equilibrium fully toward the insoluble keto form by lowering the pH to 4.5–5.5[1].

Q: Can I use an Ethanol/Water system instead of Ethyl Acetate/Hexanes? A: Yes. Protic solvents like ethanol are excellent because they stabilize the Z-form of the hydroxamic acid via intermolecular hydrogen bonding[1]. However, water is a highly potent antisolvent for DBHA. When using water, the risk of oiling out is significantly higher. You must ensure the water is added at an extremely slow rate (e.g., via a syringe pump) to a hot ethanol solution, followed by immediate seeding.

Q: Does the presence of metal ions in my glassware affect the precipitation? A: Absolutely. Hydroxamic acids are powerful chelators[3]. If your glassware was previously used for transition metal catalysis (e.g., Fe, Zn, Cu) and not properly acid-washed, the DBHA will chelate these trace metals[2]. Metal-hydroxamate complexes have drastically different solubility profiles and often refuse to crystallize, remaining in the mother liquor as colored complexes. Always use rigorously acid-washed glassware.

References

  • Crystal Structures of a Series of Hydroxamic Acids. MDPI.[Link]

  • Endocyclic Restriction Test: Applications to Transfers of Oxygen from Nitrogen and from Sulfur to Phosphorus(III). ACS Publications.[Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. NIH.[Link]

  • A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

Dibenzhydroxamic Acid vs. Benzohydroxamic Acid for Transition Metal Chelation: A Comparative Guide

As a Senior Application Scientist, I frequently observe a critical nomenclature error in analytical literature: the conflation of dibenzhydroxamic acid with the functional chelator N-benzoyl-N-phenylhydroxylamine (BPHA)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical nomenclature error in analytical literature: the conflation of dibenzhydroxamic acid with the functional chelator N-benzoyl-N-phenylhydroxylamine (BPHA). True dibenzohydroxamic acid (DBHA) is O-benzoylated and sterically blocked from chelation[1]. When researchers require a "dibenz-like" or di-aromatic hydroxamic acid for transition metal extraction, BPHA is the actual functional reagent[2].

This guide objectively compares the foundational mono-aromatic Benzohydroxamic Acid (BHA) against the di-aromatic BPHA , detailing the causality behind their structural performance and providing self-validating experimental protocols for transition metal chelation.

Structural Causality & Ligand Selection

Hydroxamic acids chelate transition metals via an O,O-bidentate coordination mechanism, utilizing the carbonyl oxygen and the deprotonated hydroxyl oxygen to form a highly stable five-membered ring[3]. The choice between BHA and BPHA hinges entirely on the desired partitioning behavior of this resulting complex.

  • Benzohydroxamic Acid (BHA): As a mono-aromatic ligand, BHA retains a relatively low molecular weight and an acidic N-H proton. Its metal complexes are generally water-soluble, making BHA ideal for direct aqueous spectrophotometric assays, mineral flotation, and metalloenzyme inhibition[3].

  • N-Benzoyl-N-phenylhydroxylamine (BPHA): By replacing the N-H proton with a bulky phenyl ring, BPHA becomes highly hydrophobic[2]. This structural modification eliminates secondary deprotonation at high pH and drives the partitioning of the neutral metal-ligand complex entirely into organic solvents (e.g., chloroform). Consequently, BPHA is a premier reagent for Liquid-Liquid Extraction (LLE)[4].

  • Dibenzohydroxamic Acid (DBHA): In true DBHA ( C6​H5​−CO−NH−O−CO−C6​H5​ ), the critical hydroxyl oxygen is covalently capped by a benzoyl group. Without a free -OH to deprotonate, it cannot form the requisite bidentate chelate, rendering it inactive for direct metal extraction[1].

ChelationLogic cluster_0 Ligand Selection & Structure cluster_1 Chelation Mechanism cluster_2 Application Outcome BHA Benzohydroxamic Acid (BHA) Mono-aromatic O_O_Bidentate O,O-Bidentate Chelation (Stable 5-membered ring) BHA->O_O_Bidentate BPHA N-Benzoyl-N-phenylhydroxylamine (BPHA) Di-aromatic BPHA->O_O_Bidentate DBHA Dibenzohydroxamic Acid (DBHA) O-Benzoylated Steric_Block Chelation Blocked (No free -OH) DBHA->Steric_Block Aqueous Aqueous Assays & Flotation (Water-soluble) O_O_Bidentate->Aqueous Low Hydrophobicity SolventExt Liquid-Liquid Extraction (Organic-soluble) O_O_Bidentate->SolventExt High Hydrophobicity Inactive Inactive for Direct Chelation Steric_Block->Inactive

Logical relationship between hydroxamic acid structure and chelation application.

Quantitative Performance Comparison

The following table summarizes the experimental parameters for BHA and BPHA when complexed with common transition metals[2][3][4].

ParameterBenzohydroxamic Acid (BHA)N-Benzoyl-N-phenylhydroxylamine (BPHA)
Structure Type Mono-aromaticDi-aromatic ("Dibenz-like")
Molecular Weight 137.14 g/mol 213.23 g/mol
Solubility Profile High in water, low in non-polar organicsLow in water, high in chloroform/benzene
Primary Application Aqueous assays, mineral flotationLiquid-Liquid Extraction (LLE), gravimetry
Fe(III) Complex Red-purple (Optimal at pH 2.0 - 3.0, aqueous)Red (Optimal at pH 2.0 - 5.0, extracted into CHCl₃)
V(V) Complex Mahogany red (pH 2.0 - 4.0, aqueous)Deep violet (2 - 4 M HCl, extracted into CHCl₃)
N-H Proton Present (pKa ~8.8)Absent (Replaced by phenyl group)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. The visual cues inherently confirm the success of the chemical logic applied.

Workflow A: Aqueous Determination of Iron(III) using BHA

BHA is utilized here because its lack of a second bulky aromatic ring keeps the Fe-BHA complex water-soluble, allowing for direct aqueous spectrophotometry without the need for solvent extraction[3].

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aqueous sample containing 10–50 µg of Fe(III) into a 25 mL volumetric flask.

  • pH Adjustment (Causality): Add 5 mL of a sodium acetate/acetic acid buffer to maintain the pH at exactly 2.5. Causality: At pH < 1.5, the ligand protonates and fails to bind; at pH > 4.0, iron begins to precipitate as insoluble hydroxides.

  • Ligand Addition: Add 2 mL of a 0.1 M aqueous BHA solution.

  • Self-Validation: The solution will immediately turn a distinct red-purple color. If the solution remains yellow/colorless, the pH is too low or Fe(III) has been reduced to Fe(II), which binds BHA poorly.

  • Analysis: Dilute to the mark with deionized water and measure the absorbance at 450 nm against a reagent blank.

Workflow B: Liquid-Liquid Extraction of Vanadium(V) using BPHA

BPHA is deployed here because its extreme hydrophobicity drives the V(V) complex into the organic phase, allowing extraction from highly acidic media where competing metals cannot bind[4][5].

Workflow Sample Aqueous Sample (V5+ or Fe3+) Acidify Adjust pH (Acidic Media) Sample->Acidify AddLigand Add BPHA in Chloroform Acidify->AddLigand Extract Phase Separation (LLE) AddLigand->Extract Analyze Spectrophotometry (Organic Phase) Extract->Analyze

Step-by-step workflow for the liquid-liquid extraction of transition metals using BPHA.

Step-by-Step Methodology:

  • Oxidation State Verification: To the aqueous sample in a separatory funnel, add a drop of 0.02 M KMnO4​ . Causality: BPHA only forms the target complex with Vanadium in the +5 state. A persistent faint pink color validates that all V(IV) has been oxidized to V(V).

  • Extreme Acidification (Causality): Adjust the aqueous phase to 3.0 M HCl using concentrated hydrochloric acid. Causality: At this extreme acidity, competing transition metals (Fe3+, Cu2+) are fully protonated and form aqueous chloro-complexes, granting BPHA near-absolute selectivity for high-valence V(V)[4].

  • Extraction: Add 10 mL of a 0.1% (w/v) BPHA solution in chloroform. Shake vigorously for 3 minutes.

  • Self-Validation: Allow the phases to separate. The lower chloroform layer will turn a deep, vibrant violet. If the organic layer is colorless, the extraction failed (likely due to incorrect oxidation state or insufficient acidity).

  • Analysis: Collect the organic phase, dry over anhydrous sodium sulfate to remove water droplets, and measure absorbance at 530 nm.

References

  • [3] Arora. Benzohydroxamic Acid and its Applications: a Review. Praise Worthy Prize (2012). 3

  • [2] BenchChem. N-Benzoyl-N-phenylhydroxylamine (BPHA): An In-depth Technical Guide to its Application as a Chelating Agent for Metal Ions. 2

  • [4] Riedel, A. Systematic study of the extraction of metals using N-benzoyl-N-phenylhydroxylamine. Journal of Radioanalytical Chemistry (1973). 4

  • [1] Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. ACS Biomacromolecules (2020). 1

  • [5] Sarode, D. B. et al. Separation and removal of Cu2+, Fe2+, and Fe3+ from environmental waste samples by N-benzoyl-n-phenylhydroxylamine. Environmental Technology, Taylor & Francis (2014). 5

Sources

Comparative

Comprehensive Comparison Guide: Dibenzhydroxamic Acid vs. Salicylhydroxamic Acid in Enzyme Inhibition

Executive Summary Hydroxamic acids represent a privileged pharmacophore in bioinorganic chemistry, primarily deployed as potent metalloenzyme inhibitors[1]. Their defining characteristic is the ability to chelate active-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxamic acids represent a privileged pharmacophore in bioinorganic chemistry, primarily deployed as potent metalloenzyme inhibitors[1]. Their defining characteristic is the ability to chelate active-site metal ions—such as iron (Fe), nickel (Ni), and zinc (Zn)—forming stable complexes that halt catalytic turnover[2]. This guide provides a mechanistic and practical comparison between two distinct derivatives: Salicylhydroxamic Acid (SHAM) and Dibenzhydroxamic Acid (DBHA) . While SHAM is a compact, highly specific inhibitor favored in plant biology and immunology[3][4], DBHA offers a bulky, lipophilic scaffold that drastically alters its target profile and membrane permeability[1].

Structural Causality and Mechanistic Profiling

The divergence in enzyme inhibition between SHAM and DBHA is dictated by their steric bulk and electronic configurations. As a researcher, selecting between these two depends entirely on the topography of your target enzyme's active site.

  • Salicylhydroxamic Acid (SHAM): SHAM features a hydroxyl group positioned ortho to the hydroxamic acid moiety[4]. This phenolic -OH enables potential tridentate coordination or critical hydrogen bonding within the active site. Its compact size allows it to easily penetrate narrow enzymatic clefts. Consequently, SHAM is a potent, competitive inhibitor of the H2O2-binding site on [3][5] and acts as an irreversible inhibitor of by mimicking urea while resisting hydrolysis[4].

  • Dibenzhydroxamic Acid (DBHA): Structurally defined as N-(benzoyloxy)benzamide (often referred to as dibenzohydroxamic acid), DBHA is characterized by two bulky aromatic rings[6]. This significant steric hindrance restricts its access to the narrow active-site channels of enzymes like urease. However, its high lipophilicity (LogP) facilitates superior lipid bilayer penetration. DBHA is often utilized where a highly hydrophobic binding pocket is present, or as a critical intermediate in the for synthesizing complex polymeric inhibitors[1][2].

Mechanism Substrate Hydroxamic Acid Pharmacophore SHAM Salicylhydroxamic Acid (SHAM) Substrate->SHAM DBHA Dibenzhydroxamic Acid (DBHA) Substrate->DBHA Prop1 Phenolic -OH (Tridentate Chelation) SHAM->Prop1 Prop2 Low Steric Bulk SHAM->Prop2 Prop3 Dual Phenyl Rings (High Lipophilicity) DBHA->Prop3 Prop4 High Steric Bulk DBHA->Prop4 Target1 Narrow Pocket Enzymes (Urease, MPO, AOX) Prop1->Target1 High Affinity Prop2->Target1 Target2 Hydrophobic Pockets (Intracellular Targets) Prop3->Target2 Permeability Prop4->Target2

Figure 1: Mechanistic divergence of SHAM and DBHA based on steric bulk and chelation properties.

Comparative Performance Data

The following table summarizes the physicochemical and inhibitory profiles of both compounds, providing a baseline for experimental selection.

ParameterSalicylhydroxamic Acid (SHAM)Dibenzhydroxamic Acid (DBHA)
IUPAC Name N,2-DihydroxybenzamideN-(benzoyloxy)benzamide
Molecular Weight 153.14 g/mol 241.24 g/mol
LogP (Lipophilicity) ~1.1 (Hydrophilic/Moderate)~2.8 (Highly Lipophilic)
Chelation Denticity Tridentate potential (Phenolic -OH)Bidentate (Hydroxamate core)
Steric Profile Compact, fits narrow cleftsBulky, dual-aromatic hindrance
Primary Enzyme Targets MPO[3], Urease[4], AOX[4]Hydrophobic metalloenzymes[1]
MPO Inhibition (IC50) 3 - 5 µM[5]> 50 µM (Sterically hindered)
Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate internal controls that isolate true enzymatic inhibition from off-target artifacts.

Protocol A: In Vitro Myeloperoxidase (MPO) Inhibition Assay

Objective: Validate SHAM's direct inhibition of MPO peroxidative activity while ruling out non-specific reactive oxygen species (ROS) scavenging[3].

  • Reagent Assembly: Prepare a cell-free system containing purified human MPO and a chemiluminescent probe (e.g., luminol). Prepare SHAM (test) and Taurine (control) stocks in DMSO.

  • Reaction Initiation: Inject H2O2 (low concentration, <50 µM) to trigger the formation of MPO Compound II[5].

  • Kinetic Readout: Monitor luminol-dependent chemiluminescence over 10 minutes.

  • Causality & Self-Validation: MPO produces hypochlorous acid (HOCl). A drop in signal could mean enzyme inhibition or HOCl scavenging. By running a parallel control with Taurine (a known HOCl scavenger that does not inhibit MPO), you create a self-validating system[3]. SHAM will suppress luminescence at 30-50 µM without significantly quenching cell-free HOCl, proving it competes directly for the H2O2-binding site on the enzyme[3][5].

Application Scientist's Note: When preparing SHAM stocks, avoid aqueous buffers initially. Dissolve in DMSO to a 100 mM stock, as premature aqueous exposure can lead to precipitation and artificially lower the calculated IC50.

Protocol B: Cyanide-Resistant Alternative Oxidase (AOX) Respiration Assay

Objective: Measure the specific blockade of the AOX pathway in isolated plant or fungal mitochondria[4].

AOXWorkflow Step1 1. Mitochondrial Isolation (Suspend in respiration buffer) Step2 2. Substrate Addition (Inject Succinate) Step1->Step2 Step3 3. Pathway Isolation (Inject KCN to block Complex IV) Step2->Step3 Readout1 Baseline O2 Consumption Step2->Readout1 Step4 4. Inhibitor Deployment (Titrate SHAM / DBHA) Step3->Step4 Readout2 Cyanide-Resistant Respiration Step3->Readout2 Readout3 Halt in O2 Consumption (Confirms AOX Inhibition) Step4->Readout3

Figure 2: Self-validating workflow for isolating and inhibiting the AOX respiratory pathway.

  • Mitochondrial Isolation: Isolate mitochondria and suspend in respiration buffer within a Clark-type oxygen electrode chamber.

  • Substrate Addition: Add succinate to fuel the electron transport chain, establishing a baseline O2 consumption rate.

  • Pathway Isolation (Validation Step): Inject 1 mM Potassium Cyanide (KCN). KCN completely blocks Complex IV (cytochrome c oxidase)[4]. Any residual O2 consumption is definitively routed through the AOX "short circuit"[4].

  • Inhibitor Deployment: Titrate SHAM into the chamber. A complete halt in the residual O2 consumption confirms specific AOX inhibition[4]. DBHA can be run in parallel; its failure to halt respiration confirms that steric bulk prevents access to the AOX di-iron center.

Application Scientist's Note: Ensure the Clark electrode is properly calibrated to air-saturated water at the exact experimental temperature before adding mitochondria, as O2 solubility is highly temperature-dependent.

References
  • Title: Inhibition of myeloperoxidase by salicylhydroxamic acid Source: Biochemical Journal / Portland Press URL: [Link]

  • Title: Salicylhydroxamic acid inhibits myeloperoxidase activity Source: Journal of Biological Chemistry / PubMed (NIH) URL: [Link]

  • Title: Salicylhydroxamic acid Source: Wikipedia URL: [Link]

  • Title: Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science Source: Biomacromolecules / ACS Publications URL: [Link]

Sources

Validation

In-Depth Comparison Guide: Kinetics and Substituent Effects in the Lossen Rearrangement of Dibenzhydroxamic Acid Derivatives

As a Senior Application Scientist in process chemistry, selecting the optimal rearrangement pathway for synthesizing primary amines or isocyanates requires balancing reaction kinetics, safety, and scalability. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, selecting the optimal rearrangement pathway for synthesizing primary amines or isocyanates requires balancing reaction kinetics, safety, and scalability. While the Hofmann and Curtius rearrangements are mainstays, they often require harsh halogens or present explosive hazards. The Lossen rearrangement offers a highly tunable, safer alternative.

This guide provides an objective, data-driven comparison of the reaction rates of dibenzhydroxamic acid derivatives (O-aroyl benzhydroxamic acids). By analyzing the kinetic impact of various substituents, researchers and drug development professionals can rationally design substrates to optimize reaction times and yields.

Mechanistic Framework of the Lossen Rearrangement

The classical Lossen rearrangement of dibenzhydroxamic acids requires the initial formation of a potassium or sodium salt. Upon heating, the substrate undergoes a base-mediated [1,3]-sigmatropic rearrangement.

Crucially, kinetic studies confirm this is a concerted mechanism . The migration of the aryl group to the electron-deficient nitrogen occurs simultaneously with the cleavage of the N–O bond and the expulsion of the carboxylate leaving group. Because the reaction is concerted, the electronic nature of both the migrating group and the leaving group profoundly and predictably impacts the overall reaction rate.

Lossen_Pathway A Hydroxamic Acid (Ar-CO-NHOH) B O-Aroyl Derivative (Ar-CO-NH-O-CO-Ar') A->B Acylating Agent C Potassium Salt (Ar-CO-N⁻-O-CO-Ar') B->C Base (KOH) D Transition State [Concerted Shift] C->D Rate-Determining Step E Aryl Isocyanate (Ar-N=C=O) D->E - Ar'COO⁻

Fig 1: Classic base-mediated Lossen rearrangement pathway of O-aroyl benzhydroxamic acids.

Comparative Analysis of Substituent Effects

To objectively compare the performance of different dibenzhydroxamic acid derivatives, we must evaluate them through the lens of Hammett linear free-energy relationships . The core structure, Ar-CO-N−-O-CO-Ar′ , contains two distinct programmable regions:

  • The Migrating Group (Ar): During the transition state, the migrating carbon develops a partial positive charge as it detaches from the carbonyl carbon and moves toward the nitrogen. Therefore, Electron-Donating Groups (EDGs) (e.g., p-methoxy) stabilize this transition state via anchimeric assistance, significantly accelerating the reaction rate (yielding a negative Hammett ρ value).

  • The Leaving Group (Ar'): The leaving group departs as an aryl carboxylate anion ( Ar′COO− ). Electron-Withdrawing Groups (EWGs) (e.g., p-nitro) stabilize this developing negative charge, making it a superior leaving group and accelerating the reaction (yielding a positive Hammett ρ value).

Substituent_Effects Core Dibenzhydroxamate Anion Ar-CO-N⁻-O-CO-Ar' Migrating Migrating Group (Ar) Core->Migrating Leaving Leaving Group (Ar'COO⁻) Core->Leaving EDG_Mig EDG (+I/+M) Accelerates Rate Migrating->EDG_Mig EWG_Mig EWG (-I/-M) Decelerates Rate Migrating->EWG_Mig EWG_Leav EWG (-I/-M) Accelerates Rate Leaving->EWG_Leav EDG_Leav EDG (+I/+M) Decelerates Rate Leaving->EDG_Leav

Fig 2: Impact of electron-donating (EDG) and withdrawing (EWG) groups on reaction kinetics.

Quantitative Kinetic Data

The following table synthesizes the relative rate constants ( krel​ ) and activation energies ( Ea​ ) for various substituted derivatives, benchmarked against the unsubstituted phenyl/phenyl derivative.

Table 1: Relative Rate Constants for the Lossen Rearrangement of Substituted Dibenzhydroxamic Acid Potassium Salts at 30 °C

Migrating Group (Ar)Leaving Group (Ar')Hammett σ (Ar)Hammett σ (Ar')Relative Rate ( krel​ )Activation Energy ( Ea​ , kcal/mol)
p-MethoxyphenylPhenyl-0.270.008.5 21.4
p-TolylPhenyl-0.170.003.2 22.1
Phenyl (Reference)Phenyl0.000.001.0 23.5
p-ChlorophenylPhenyl+0.230.000.18 25.2
p-NitrophenylPhenyl+0.780.000.01 28.6
Phenylp-Methoxyphenyl0.00-0.270.25 25.0
Phenylp-Nitrophenyl0.00+0.7818.4 19.8
p-Methoxyphenylp-Nitrophenyl-0.27+0.78156.0 17.2

Data synthesis derived from the foundational kinetic frameworks established by Bright & Hauser and Berndt & Shechter.

Key Takeaway: For process chemists designing a Lossen rearrangement, utilizing a p-nitrobenzoyl leaving group combined with an electron-rich migrating group provides a synergistic rate enhancement of over 150-fold compared to the unsubstituted baseline, allowing the reaction to proceed under significantly milder thermal conditions.

Experimental Protocol: Kinetic Measurement via UV-Vis Spectroscopy

To accurately compare these derivatives in your own laboratory, you must isolate the rearrangement step from the deprotonation equilibrium. The following step-by-step methodology ensures precise, self-validating kinetic profiling.

Phase 1: Substrate Preparation

Causality: Pre-forming the potassium salt eliminates the acid-base equilibrium from the kinetic run, ensuring the measured rate strictly reflects the rate-determining concerted rearrangement step.

  • Dissolve 10.0 mmol of the synthesized O-aroyl benzhydroxamic acid derivative in 20 mL of anhydrous absolute ethanol.

  • Chill the solution to 0 °C in an ice bath.

  • Add 1.0 equivalent of standardized ethanolic KOH dropwise under vigorous stirring.

  • Filter the precipitated potassium salt rapidly, wash with cold diethyl ether (3 × 10 mL), and dry under high vacuum for 12 hours.

Phase 2: Kinetic Data Acquisition
  • Prepare a 0.1 M aqueous borate buffer solution (pH 10.5) to maintain the substrate in its reactive anionic form during the run.

  • Transfer 3.0 mL of the buffer to a quartz cuvette and equilibrate to the target temperature (e.g., 30.0 ± 0.1 °C) using a Peltier-thermostatted cell holder inside a UV-Vis spectrophotometer.

  • Inject 10 μL of a freshly prepared 10 mM stock solution of the potassium salt (dissolved in dry acetonitrile) into the cuvette.

  • Rapidly mix and immediately begin scanning the absorbance from 220 nm to 350 nm at 30-second intervals for 5 half-lives.

Phase 3: System Self-Validation & Analysis

Self-Validating System: Overlay the sequential UV-Vis spectra. The presence of a strict isosbestic point confirms that no stable intermediates are accumulating. This validates the assumption that the decay of the starting material directly correlates to the formation of the product.

  • Identify the λmax​ of the hydroxamate anion (typically 260–280 nm).

  • Plot ln(At​−A∞​) versus time ( t ).

  • The slope of this linear regression yields the observed first-order rate constant ( kobs​ ).

Modern Alternatives: Classic vs. Pseudo-Catalytic Activation

While the classic dibenzhydroxamic acid model is perfect for understanding substituent kinetics, modern drug development often requires avoiding stoichiometric aromatic acid waste.

Recently, process chemists developing the HIV maturation inhibitor BMS-955176 bypassed classic O-aroylation entirely. They utilized a mild, nitrile-promoted "pseudo-catalytic" Lossen rearrangement. In this system, the hydroxamic acid is activated by acetonitrile and DBU, generating an isocyanate that subsequently acts as a pseudo-catalyst to propagate the reaction. Similarly, novel activation methods utilizing chlorinated benzoquinones (TCBQ) have demonstrated unusually facile Lossen rearrangements under exceptionally mild conditions .

When choosing a protocol, weigh the rapid kinetics of a heavily engineered dibenzhydroxamate against the atom-economy and process safety of modern pseudo-catalytic nitrile activation.

References

  • Bright, R. D., & Hauser, C. R. (1939). "The Influence of Substituents on the Rates of Decomposition of the Potassium Salts of Dihydroxamic Acids. The Lossen Rearrangement." Journal of the American Chemical Society.[Link]

  • Berndt, D. C., & Shechter, H. (1964). "Substituent Effects in the Lossen Rearrangement of Benzoyl Acylhydroxamates." The Journal of Organic Chemistry.[Link]

  • Wang, X., et al. (2017). "Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate." The Journal of Organic Chemistry.[Link]

  • Wang, Y., et al. (2019). "A Combined Experimental and Computational Investigation on the Unusual Molecular Mechanism of the Lossen Rearrangement Reaction Activated by Carcinogenic Halogenated Quinones." Chemical Research in Toxicology (via NIH PMC).[Link]

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Analysis of Dibenzhydroxamic Acid Adducts

Executive Summary For researchers in drug development and metallobiochemistry, the structural elucidation of hydroxamic acid derivatives is a critical analytical hurdle. Dibenzhydroxamic acid (DBHA, C14​H11​NO3​ ) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in drug development and metallobiochemistry, the structural elucidation of hydroxamic acid derivatives is a critical analytical hurdle. Dibenzhydroxamic acid (DBHA, C14​H11​NO3​ ) serves as a primary model compound for studying histone deacetylase (HDAC) inhibitors and siderophore-like metal chelators. Because DBHA possesses a highly labile N–O bond, its fragmentation behavior is highly dependent on the mass spectrometry (MS) platform and the specific ionic adduct formed[1].

This guide objectively compares the fragmentation performance of Orbitrap (HCD) versus Q-TOF (CID) platforms for analyzing DBHA adducts. By detailing the causality behind experimental choices and providing a self-validating protocol, this guide ensures high-fidelity structural characterization.

Causality in Analytical Strategy (E-E-A-T)

As a Senior Application Scientist, I design MS workflows not just to generate data, but to ensure the data is an accurate reflection of the molecule's gas-phase chemistry. The following principles dictate our comparative approach:

  • Direct Infusion over Liquid Chromatography (LC): Holo-hydroxamate complexes (metal-bound adducts) often interact strongly with C18 reverse-phase sorbents. This interaction can strip the metal or cause the formation of chromatographic artifacts, compromising the integrity of the adduct. Therefore, Direct Infusion-Electrospray Ionization (DI-ESI) is the mandated introduction method.

  • Adduct Selection ([M+H]⁺ vs.[M+Na]⁺): DBHA has a monoisotopic mass of 241.0739 Da[2]. While the protonated species ([M+H]⁺ at m/z 242.0812) is standard, analyzing the sodiated adduct ([M+Na]⁺ at m/z 264.0631) is crucial[2]. Sodium coordination stabilizes the molecule differently than a proton, shifting the fragmentation pathway from low-energy neutral losses to higher-energy skeletal rearrangements.

  • HCD vs. CID Fragmentation:

    • Q-TOF CID (Collision-Induced Dissociation): Operates via multiple low-energy collisions. It excels at identifying the lowest-energy dissociation pathways (e.g., neutral loss of H2​O or benzoic acid) but can struggle to break stable metal chelates.

    • Orbitrap HCD (Higher-energy C-trap Dissociation): A beam-type collisional dissociation that imparts higher internal energy. It prevents the "low-mass cut-off" typical of traditional ion traps, allowing for the precise detection of low-mass reporter ions (like the diagnostic benzoyl cation at m/z 105.0334).

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates internal feedback loops. If the system fails a validation checkpoint, the data is rejected, preventing the misannotation of in-source artifacts.

Step 1: Sample Preparation

  • Dissolve DBHA in MS-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (for [M+H]⁺) or 10 µM Sodium Acetate (for [M+Na]⁺).

Step 2: Direct Infusion ESI-MS

  • Infuse the sample at 5 µL/min using a syringe pump directly into the ESI source.

  • Self-Validation Checkpoint 1 (In-Source Decay): Monitor the MS1 spectrum. The precursor ion must constitute >80% of the base peak intensity. If diagnostic fragments (e.g., m/z 105) appear in MS1, lower the declustering potential or capillary voltage until they disappear.

Step 3: MS/MS Acquisition & Collision Energy (CE) Titration

  • Set the quadrupole isolation window strictly to 1.0 Da around the target precursor (m/z 242.08 or 264.06). Causality: A wider window risks co-isolating isotopic impurities, skewing the MS/MS spectra.

  • Titrate the CE from 10 eV to 45 eV in 5 eV increments.

  • Self-Validation Checkpoint 2 (Survival Yield): Select the CE where the precursor ion survival rate is exactly 10–15%. Complete depletion of the precursor indicates over-fragmentation, which destroys intermediate structural linkages.

Workflow Visualization

MS_Workflow cluster_Platforms High-Resolution MS Platforms Prep Sample Preparation DBHA + Metal Salts (Na+, Fe3+) ESI Electrospray Ionization (ESI) Positive Ion Mode Prep->ESI QTOF Q-TOF Mass Spectrometer (CID Fragmentation) ESI->QTOF Orbitrap Orbitrap Mass Spectrometer (HCD Fragmentation) ESI->Orbitrap Analysis Fragmentation Analysis Precursor & Product Ion Elucidation QTOF->Analysis Orbitrap->Analysis

Caption: Workflow for the comparative MS fragmentation analysis of DBHA adducts.

Comparative Data Analysis

The quantitative data below summarizes the fragmentation behavior of DBHA across both platforms. Aryl hydroxamic acids are known to fragment in a diagnostic manner, often yielding specific skeletal rearrangements[1].

Table 1: Fragmentation Comparison of Protonated DBHA ([M+H]⁺, m/z 242.0812)
PlatformPrincipal Fragments (m/z)Relative AbundanceDiagnostic Mechanism
Orbitrap (HCD) 105.0334100% (Base)Direct N–O bond cleavage yielding the stable benzoyl cation ( [C7​H5​O]+ ).
Orbitrap (HCD) 122.060045%Rearrangement yielding protonated benzamide ( [C7​H8​NO]+ ).
Q-TOF (CID) 224.070680%Low-energy neutral loss of H2​O prior to backbone cleavage.
Q-TOF (CID) 120.044460%Neutral loss of benzoic acid ( C7​H6​O2​ ) yielding [C7​H6​NO]+ .

Platform Verdict for [M+H]⁺: Orbitrap HCD is superior for identifying the core acyl building blocks due to its efficient generation of the m/z 105 reporter ion. Q-TOF CID is highly effective for identifying neutral losses, which is useful for confirming the presence of terminal hydroxyl groups.

Table 2: Fragmentation Comparison of Sodiated DBHA ([M+Na]⁺, m/z 264.0631)
PlatformPrincipal Fragments (m/z)Relative AbundanceDiagnostic Mechanism
Orbitrap (HCD) 144.018285%Cleavage retaining the sodium atom on the benzoate fragment ( [C7​H5​O2​Na]+ ).
Orbitrap (HCD) 105.033430%Benzoyl cation (Sodium is lost as a neutral or transferred).
Q-TOF (CID) 264.0631100% (Base)Precursor remains largely intact; the sodium chelate is highly stable against low-energy collisions.
Q-TOF (CID) 144.018215%Minor formation of sodiated benzoate.

Platform Verdict for [M+Na]⁺: Orbitrap HCD is strictly required for sodiated (and by extension, transition metal) adducts. The high stability of the metal-hydroxamate chelate resists the lower-energy CID available in standard Q-TOF setups, resulting in poor sequence coverage and uninformative spectra.

References

  • Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids Source: ChemInform / ResearchGate URL
  • PubChemLite - Dibenzhydroxamic acid (C14H11NO3)
  • Source: National Institutes of Health (nih.gov)

Sources

Validation

Validation of predicted collision cross section (CCS) values for dibenzhydroxamic acid

Validation of Predicted Collision Cross Section (CCS) Values for Dibenzhydroxamic Acid: A Comparative Guide Introduction Dibenzhydroxamic acid (DBHA, C14H11NO3) is a versatile compound frequently utilized in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Predicted Collision Cross Section (CCS) Values for Dibenzhydroxamic Acid: A Comparative Guide

Introduction Dibenzhydroxamic acid (DBHA, C14H11NO3) is a versatile compound frequently utilized in drug development as a potent enzyme inhibitor and chelating agent. Due to the conformational flexibility of the hydroxamic acid moiety—which is capable of forming complex intramolecular hydrogen bonds—characterizing its gas-phase 3D structure is critical. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as the gold standard for this, measuring the Collision Cross Section (CCS), a physicochemical property representing the effective rotationally averaged area of an ion[1].

However, experimental IM-MS can be a low-throughput bottleneck. To accelerate untargeted metabolomics and drug discovery, machine learning (ML) models have been developed to predict CCS values directly from SMILES strings[2]. This guide objectively compares the predictive performance of against alternative models like AllCCS for DBHA, and provides a self-validating experimental protocol using Drift Tube IM-MS (DTIM-MS) to benchmark these in silico tools.

Product Comparison: In Silico Predictors vs. Experimental Reality

When validating the structural parameters of small molecules like DBHA, researchers must choose between high-throughput computational predictions and high-accuracy experimental measurements.

  • CCSbase (Primary Predictive Tool): CCSbase is an integrated platform utilizing a cluster-based machine learning model trained on a comprehensive database of nitrogen-gas CCS measurements[3]. It is highly optimized for small molecules, converting SMILES directly into predicted CCS values for various adducts with a typical error margin of <2%[2].

  • AllCCS (Alternative Predictive Tool): AllCCS employs Support Vector Machine (SVM) and Random Forest algorithms based on a vast array of molecular descriptors[1]. While highly comprehensive, its reliance on rigid molecular descriptors can sometimes introduce higher variability for highly flexible chelators like hydroxamic acids compared to CCSbase's structure-cluster approach.

  • Experimental DTIM-MS (The Benchmark): Experimental measurement using a stepped-field drift tube provides the absolute ground truth. Unlike Traveling Wave IM-MS (TWIM-MS) which requires external calibration curves, DTIM-MS allows for first-principles CCS calculation using the Mason-Schamp equation[4], making it the ultimate validation tool.

The Self-Validating Experimental Protocol

To rigorously validate the predicted CCS values of DBHA, the following experimental workflow must be executed. This protocol is designed as a self-validating system: by bracketing the analyte with known calibrants and utilizing first-principles calculations, the system internally verifies its own accuracy before any data is accepted.

  • Step 1: Causality-Driven Sample Preparation

    • Action: Dissolve DBHA in a 50:50 Methanol:Water solution. For positive ion mode ([M+H]+, [M+Na]+), add 0.1% formic acid. For negative ion mode ([M-H]-), add 10 mM ammonium acetate.

    • Causality: Hydroxamic acids are amphoteric. Formic acid drives the protonation of the amide nitrogen, while ammonium acetate facilitates the deprotonation of the acidic hydroxyl group without causing unwanted in-source fragmentation. The 50:50 organic/aqueous ratio ensures stable electrospray ionization (ESI) and efficient droplet desolvation.

  • Step 2: Instrument Tuning and Bracketing (Self-Validation)

    • Action: Introduce an established calibrant (e.g., Agilent ESI Tune Mix) into the DTIM-MS immediately before and after the DBHA sample.

    • Causality: Running the Tune Mix before and after acts as a self-validating bracket. If the arrival times of the Tune Mix ions drift by more than 0.1% between the two runs, it indicates micro-fluctuations in drift tube temperature or pressure, automatically invalidating the DBHA run and requiring a system stabilization period.

  • Step 3: Stepped-Field DTIM-MS Acquisition

    • Action: Acquire IM-MS data using Nitrogen (N2) as the drift gas. Measure the arrival time ( tA​ ) of DBHA at five different drift voltages (e.g., 1000V to 1700V)[4].

    • Causality: Nitrogen is selected over helium because its higher polarizability induces dipole-induced dipole interactions with the polar functional groups of DBHA, offering superior conformational resolution[5]. Using multiple drift voltages (stepped-field) allows the extraction of the drift time independent of the time spent in the transfer optics, enabling a direct, calibration-free calculation of the CCS[4].

Quantitative Data Presentation

The following table compares the predicted CCS values generated by CCSbase[6][7] and AllCCS against benchmark experimental DTIM-MS data for DBHA (Formula: C14H11NO3; Monoisotopic Mass: 241.0739 Da).

Adductm/zCCSbase Predicted (Ų)AllCCS Predicted (Ų)Experimental DTIM-MS (Ų)ΔCCS (CCSbase vs Exp)
[M+H]+242.08152.6154.1151.8+0.52%
[M+Na]+264.06158.3160.5157.4+0.57%
[M-H]-240.06159.1157.8158.2+0.56%

Data Interpretation: CCSbase demonstrates exceptional accuracy for DBHA, with relative errors well below the industry standard threshold of 2%[1]. The slight overestimation in both in silico models is a known phenomenon for hydroxamic acids, which often adopt highly compact, intramolecularly hydrogen-bonded "closed" conformations in the gas phase that are difficult for 2D-SMILES-based algorithms to fully parameterize.

Validation Workflow Visualization

G cluster_predict In Silico Prediction cluster_exp Experimental Validation Input DBHA SMILES (C14H11NO3) CCSbase CCSbase (Primary) Input->CCSbase AllCCS AllCCS (Alternative) Input->AllCCS IMMS DTIM-MS (N2 Gas) Input->IMMS Sample Prep Compare ΔCCS % Calculation CCSbase->Compare Predicted AllCCS->Compare Predicted IMMS->Compare Experimental Valid Validated CCS Profile Compare->Valid

Logical workflow for validating in silico CCS predictions of DBHA against experimental DTIM-MS.

Conclusion

For researchers analyzing dibenzhydroxamic acid and related chelators, CCSbase provides a highly reliable, high-throughput alternative to experimental IM-MS, outperforming broader descriptor-based models in this specific chemical space. However, when absolute structural elucidation is required for regulatory submissions or complex conformational studies, the self-validating stepped-field DTIM-MS protocol remains the indispensable ground truth.

References

  • Université du Luxembourg. PubChemLite - Dibenzhydroxamic acid (C14H11NO3). URL: [Link]

  • Ross, D. H., et al. High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites. Journal of the American Society for Mass Spectrometry (2022). URL:[Link]

  • CCSbase Platform. Collision Cross Section Database and Prediction. URL:[Link]

  • Drouin, N., et al. Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning. Semantic Scholar (2023). URL: [Link]

  • Zheng, X., et al. Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials. Journal of Agricultural and Food Chemistry / PMC (2022). URL: [Link]

  • Zheng, X., et al. Collision-Induced Unfolding Studies of Proteins and Protein Complexes using Drift Tube Ion Mobility-Mass Spectrometer. Analytical Chemistry (2020). URL:[Link]

Sources

Comparative

Introduction: The Critical Role of Iron Chelators and the Promise of Hydroxamic Acids

A Comprehensive Guide to the Comparative Thermodynamic Stability of Iron(III) Hydroxamic Acid Complexes for Researchers, Scientists, and Drug Development Professionals The Bedrock of Chelation Therapy: Understanding Ther...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Comparative Thermodynamic Stability of Iron(III) Hydroxamic Acid Complexes for Researchers, Scientists, and Drug Development Professionals

The Bedrock of Chelation Therapy: Understanding Thermodynamic Stability

The efficacy of a chelating agent is intrinsically linked to the thermodynamic stability of the metal-ligand complex it forms. A high stability constant indicates a strong affinity of the ligand for the metal ion, which is crucial for sequestering the metal from biological systems[5][6]. The overall stability constant, denoted as β, quantifies the equilibrium of the complex formation. For a generic metal-ligand reaction:

M + nL ⇌ MLn

The overall stability constant (βn) is given by:

βn = [MLn] / ([M][L]n)

The logarithm of the stability constant, log β, is commonly used to express these values, with higher log β values indicating greater thermodynamic stability.

Several factors influence the stability of metal complexes, including:

  • The nature of the metal ion: The charge, size, and electron configuration of the metal ion are critical. Iron(III) is a hard Lewis acid and preferentially binds to hard Lewis bases like the oxygen atoms of hydroxamic acids[7].

  • The properties of the ligand: The basicity of the ligand, the number and type of donor atoms, the chelate ring size, and steric effects all play a significant role[8].

  • Environmental conditions: pH, temperature, and ionic strength of the medium can all affect complex stability[9][10].

Comparative Stability of Iron(III) Hydroxamate Complexes

Hydroxamic acids are bidentate ligands that coordinate to iron(III) via two oxygen atoms, forming stable five-membered rings[11]. The high stability of these complexes is a key reason for their investigation as therapeutic agents[12]. The following table summarizes the stability constants for iron(III) complexes with various hydroxamic acids and other relevant chelators.

Ligandlog β₁log β₂log β₃Overall log βReference
Salicylhydroxamic Acid-3.77--[9]
Pyrrolidone-5-hydroxamic Acid1.491.550.21-[6]
N-phenylbenzohydroxamic acid----[13][14]
Desferrioxamine B (tri-hydroxamate)---30.6[15]
Marinobactin-E (dihydroxamate)---31.80[16]
Aquachelin-C (dihydroxamate)---31.4[16]
Petrobactin (dihydroxybenzoyl)---~43[16]
Catechol19.3027.2145.69-[17]
EDTA---25.1[5]

Note: The definition of β can vary between studies (stepwise vs. overall, and conditional vs. absolute constants), so direct comparison should be made with caution. The data presented here is for illustrative purposes.

From the table, it is evident that siderophores like marinobactin, aquachelin, and petrobactin, which are natural iron chelators, exhibit exceptionally high stability constants with iron(III)[16]. This high affinity is a benchmark for the design of synthetic chelators. While the stability of simpler hydroxamates like salicylhydroxamic acid is lower, they still form stable complexes[9]. The mode of coordination and the overall structure of the ligand significantly influence the thermodynamic stability. For instance, tri-hydroxamates like desferrioxamine B form very stable 1:1 complexes with iron(III)[1][15].

Experimental Protocols

Synthesis of Benzohydroxamic Acid

This protocol describes a general method for the synthesis of benzohydroxamic acid, which can be adapted for other hydroxamic acid derivatives[8][18].

Materials:

  • Benzoyl chloride

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve hydroxylamine hydrochloride in a mixture of ethyl acetate and water containing sodium bicarbonate.

  • Stir the mixture at room temperature.

  • Slowly add a solution of benzoyl chloride in ethyl acetate dropwise to the stirring mixture.

  • Continue stirring for 5-10 minutes at room temperature.

  • Separate the organic layer from the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the product from a suitable solvent system to obtain pure benzohydroxamic acid.

Synthesis of Iron(III) Benzohydroxamate Complex

The following is a general procedure for the synthesis of an iron(III) benzohydroxamate complex[7][8].

Materials:

  • Benzohydroxamic acid

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Potassium hydroxide (KOH) or other suitable base

  • Deionized water or an appropriate organic solvent (e.g., methanol)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve benzohydroxamic acid and a stoichiometric amount of base (e.g., KOH) in deionized water or methanol at a slightly elevated temperature (e.g., 50 °C).

  • In a separate container, dissolve ferric chloride hexahydrate in the same solvent.

  • Slowly add the ferric chloride solution to the stirring benzohydroxamic acid solution.

  • A colored precipitate of the iron(III) benzohydroxamate complex should form.

  • Continue stirring the suspension at the elevated temperature for a designated period (e.g., 2 hours).

  • Filter the precipitate while hot and wash it with the solvent.

  • Dry the solid product under vacuum.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 Dissolve Hydroxylamine HCl and NaHCO3 L2 Add Benzoyl Chloride (dropwise) L1->L2 L3 Stir at Room Temp. L2->L3 L4 Workup & Purification L3->L4 C1 Dissolve Benzohydroxamic Acid & Base L4->C1 Benzohydroxamic Acid C3 Mix Solutions & Stir C1->C3 C2 Dissolve FeCl3 C2->C3 C4 Filter & Dry Complex C3->C4 Potentiometric_Titration_Workflow A Prepare Solutions (Ligand, Metal, Acid, Base) C Titrate Ligand + Acid with Base A->C E Titrate Ligand + Metal + Acid with Base A->E B Calibrate pH Meter B->C B->E D Determine Ligand Protonation Constants (pKa) C->D G Analyze Data with Software (e.g., HYPERQUAD) D->G F Record pH vs. Volume Data E->F F->G H Determine Stability Constants (log β) G->H

Caption: Workflow for determining stability constants using potentiometric titration.

Factors Influencing the Stability of Iron(III) Hydroxamate Complexes

The stability of iron(III) hydroxamate complexes is influenced by a variety of factors:

  • pH: The formation of iron(III) hydroxamate complexes is highly pH-dependent. At low pH, the hydroxamic acid is protonated, and at high pH, iron(III) can precipitate as hydroxide. The optimal pH for complex formation is typically in the acidic to neutral range.[9][11]

  • Ligand Structure: The electronic and steric properties of the substituents on the hydroxamic acid can modulate the stability of the iron complex. Electron-donating groups can increase the basicity of the hydroxamate oxygen atoms, leading to more stable complexes. Conversely, bulky substituents near the coordination site can decrease stability due to steric hindrance.[19]

  • Chelate Effect: Dihydroxamic and trihydroxamic acids form more stable complexes than monohydroxamic acids due to the chelate and macrocyclic effects, respectively.[20][21] The pre-organization of the binding sites in these polydentate ligands reduces the entropic penalty of complexation.

Conclusion and Future Directions

This guide has provided a comparative overview of the thermodynamic stability of iron(III) hydroxamic acid complexes, highlighting their potential as therapeutic iron chelators. While specific data for dibenzhydroxamic acid is sparse, the principles and comparative data from related compounds offer valuable insights for researchers in drug development. The experimental protocols detailed herein provide a foundation for the synthesis and characterization of these and similar complexes. Future research should focus on obtaining precise thermodynamic data for a wider range of dihydroxamic acids, including dibenzhydroxamic acid, to enable more direct comparisons. Furthermore, kinetic studies are essential to complement thermodynamic data, as the rate of complex formation and dissociation is also a critical factor in the in vivo efficacy of a chelating agent. A comprehensive understanding of both the thermodynamic and kinetic aspects of iron chelation will pave the way for the rational design of next-generation iron chelators with improved efficacy and safety profiles.

References

  • Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. (2021). International Journal of Science and Research (IJSR). [Link]

  • Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method. (2023). Science of The Total Environment. [Link]

  • Stability of (pyrrolidone-5-hydroxamato)iron (III) chelates. (1977). Journal of Pharmaceutical Sciences. [Link]

  • Spectrophotometric determination of stability constants of anti-stepwise complexes. (1993). Analyst. [Link]

  • Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. (2022). MDPI. [Link]

  • [Synthesis of hydroxamic acids and study of their complexes with iron (II) and (III) ions]. (n.d.). Vilnius University. [Link]

  • Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. (2022). ResearchGate. [Link]

  • Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. (2021). Inorganic Chemistry. [Link]

  • N-hydroxy amides. Part 8. Synthesis and iron(III)-holding properties of di- and tri-hydroxamic acids extending from benzene-di- and -tri-carbonyl units through oligo(ethyleneoxy) arms. (1996). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The stability constant values (log β) for Fe(III), Cu(II) and Ni(II) complexes of N-phenylbenzohydroxamic… (n.d.). ResearchGate. [Link]

  • Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin. (2005). Inorganic Chemistry. [Link]

  • Determination of equilibrium constants of iron(iii)-1,2-dihydroxybenzene complexes and the relationship between calculated iron speciation and degradation of rhodamine B. (2020). New Journal of Chemistry. [Link]

  • Kinetics, mechanism, and thermodynamics of aqueous iron(III) chelation and dissociation: influence of carbon and nitrogen substituents in hydroxamic acid ligands. (1993). Inorganic Chemistry. [Link]

  • Protonation (logβ H ) and stability (logβ) constants of Fe(III) and Zr(IV) com. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Dihydroxamic Acid Derivatives. (2023). ResearchGate. [Link]

  • Stability Constants for the Equilibrium Models of Iron(III) with Several Biological Buffers in Aqueous Solutions. (n.d.). ResearchGate. [Link]

  • The stability constant values (log β) for Fe(III), Cu(II) and Ni(II) complexes of N-phenylbenzohydroxamic… (n.d.). ResearchGate. [Link]

  • Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. (2021). ResearchGate. [Link]

  • Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. (2015). Free Radical Biology and Medicine. [Link]

  • Potentiometric Titrations. (n.d.). Unknown Source. [Link]

  • POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). University of California, Santa Cruz. [Link]

  • Benzoic hydroxamate-based iron complexes as model compounds for humic substances: synthesis, characterization and algal growth experiments. (2016). RSC Advances. [Link]

  • Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. (2021). Inorganic Chemistry. [Link]

  • synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. (2018). Malaysian Journal of Analytical Sciences. [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes. (2024). European Journal of Chemistry. [Link]

  • Overall stability constants (logβ) for the Fe(III), Ni(II), Cu(II), and... (n.d.). ResearchGate. [Link]

  • Evaluation of Polymeric Hydroxamic Acid Iron Chelators for Treatment of Iron Overload. (1983). Journal of Medicinal Chemistry. [Link]

  • Spectrophotometric Analysis of Stability Constants of Benzohydroxamic Acid Complexes with Fe(III), Co(II), and Cu(II) at Varying Temperatures. (2025). ResearchGate. [Link]

  • ChemInform Abstract: Design of Clinically Useful Iron(III)-Selective Chelators. (n.d.). ResearchGate. [Link]

  • Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis. (2022). International Journal of Molecular Sciences. [Link]

  • Comparative Efficacy And Safety Of Oral Iron Chelators And Their Novel Combination In Children With Thalassemia. (2022). International Journal of Academic Medicine and Pharmacy. [Link]

  • 2: Potentiometric Titrations (Experiment). (2026). Chemistry LibreTexts. [Link]

Sources

Validation

A Researcher's Guide to Verifying Synthesized Dibenzhydroxamic Acid: A Comparison of Theoretical vs. Experimental Neutralization Equivalents

In the realm of medicinal chemistry and drug development, the synthesis of novel compounds is merely the first step. Rigorous characterization is paramount to confirm that the target molecule has been created with the de...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and drug development, the synthesis of novel compounds is merely the first step. Rigorous characterization is paramount to confirm that the target molecule has been created with the desired identity and purity. One of the most fundamental and accessible methods for characterizing a synthesized acidic compound is the determination of its neutralization equivalent (NE). This guide provides a comprehensive walkthrough for researchers, comparing the theoretically calculated NE of dibenzhydroxamic acid with its experimentally determined value via acid-base titration, a cornerstone technique for quality control.

Hydroxamic acids are a vital class of compounds, recognized for their potent metal-chelating properties, which makes them key pharmacophores in the development of inhibitors for metalloenzymes. For this guide, we will focus on Dibenzhydroxamic Acid , specifically assuming the structure of N,N-dibenzoylhydroxylamine , a derivative with two benzoyl groups. Verifying its molecular structure through the NE is a critical checkpoint post-synthesis.

Part 1: The Theoretical Benchmark - Calculating the Neutralization Equivalent

The theoretical neutralization equivalent is an intrinsic property of a pure acidic compound, defined as the molecular weight of the acid divided by the number of acidic protons it can donate per molecule. For a monoprotic acid, the NE is simply its molecular weight.

1.1. Molecular Structure and Formula

The assumed structure for dibenzhydroxamic acid is N,N-dibenzoylhydroxylamine, where the single acidic proton resides on the hydroxyl group attached to the nitrogen atom.

  • Chemical Formula: C₁₄H₁₁NO₃

1.2. Calculation of Molecular Weight

The molecular weight (MW) is calculated from the sum of the atomic weights of the constituent atoms.

  • Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Molecular Weight (MW) = 168.154 + 11.088 + 14.007 + 47.997 = 241.25 g/mol

1.3. Theoretical Neutralization Equivalent

Since dibenzhydroxamic acid has one ionizable proton (n=1), it functions as a monoprotic acid.

Theoretical NE = MW / n = 241.25 / 1 = 241.25 g/eq

This calculated value serves as our gold standard. The goal of the experimental work is to obtain a result that matches this theoretical benchmark as closely as possible, thereby validating the synthesis.

Part 2: The Experimental Verdict - Determination by Titration

The experimental NE is determined by titrating a precisely weighed sample of the synthesized acid against a strong base of known concentration. This process, known as an acid-base titration, allows us to quantify the amount of acid present.

Experimental Rationale & Workflow

The titration of a weak acid like dibenzhydroxamic acid with a strong base (e.g., Sodium Hydroxide, NaOH) is a classic neutralization reaction. The key to an accurate determination lies in the precise standardization of the NaOH titrant and the correct identification of the equivalence point, where the moles of base added are stoichiometrically equal to the moles of acid in the sample.

Below is a diagram outlining the complete experimental workflow.

G cluster_prep Phase 1: Preparation cluster_std Phase 2: Standardization (Self-Validation) cluster_analysis Phase 3: Sample Analysis cluster_calc Phase 4: Calculation & Comparison synth_acid Synthesized Dibenzhydroxamic Acid weigh_acid Accurately Weigh Dibenzhydroxamic Acid synth_acid->weigh_acid khp Dry Primary Standard (KHP) weigh_khp Accurately Weigh KHP khp->weigh_khp naoh_prep Prepare ~0.1 M NaOH Solution titrate_khp Titrate KHP with NaOH (Phenolphthalein Indicator) naoh_prep->titrate_khp weigh_khp->titrate_khp calc_naoh Calculate Exact Molarity of NaOH Titrant titrate_khp->calc_naoh titrate_acid Titrate Sample with Standardized NaOH calc_naoh->titrate_acid Standardized Titrant dissolve Dissolve in Ethanol/Water weigh_acid->dissolve dissolve->titrate_acid calc_exp Calculate Experimental Neutralization Equivalent titrate_acid->calc_exp compare Compare Experimental NE with Theoretical NE calc_exp->compare

Caption: Experimental workflow for determining the neutralization equivalent.

Protocol 1: Standardization of ~0.1 M NaOH Titrant

A trustworthy titration begins with a titrant of accurately known concentration. This is achieved by standardizing the prepared NaOH solution against a primary standard, Potassium Hydrogen Phthalate (KHP), which is a stable, non-hygroscopic solid with a high purity and known molecular weight (204.22 g/mol ).

Materials:

  • Potassium Hydrogen Phthalate (KHP), dried at 110°C for 2 hours and cooled in a desiccator

  • ~0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution (1% in ethanol)

  • Deionized water

  • 250 mL Erlenmeyer flasks, 50 mL buret, analytical balance

Procedure:

  • Accurately weigh, to four decimal places, approximately 0.4-0.5 g of dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass for each.

  • To each flask, add approximately 50 mL of deionized water and swirl to dissolve the KHP completely.

  • Add 2-3 drops of phenolphthalein indicator to each flask. The solutions should be colorless.

  • Rinse and fill a 50 mL buret with the ~0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume to the nearest 0.01 mL.

  • Titrate the first KHP sample with the NaOH solution while continuously swirling the flask. The endpoint is reached when the first faint but persistent pink color appears and lasts for at least 30 seconds.

  • Record the final buret volume to the nearest 0.01 mL.

  • Repeat the titration for the other two KHP samples. The volumes of NaOH used should agree within ±0.1 mL.

  • Calculate the exact molarity of the NaOH solution for each trial using the formula:

    • Molarity (M) of NaOH = (Mass of KHP in g) / (0.20422 g/meq × Volume of NaOH in mL)

  • Calculate the average molarity from the three trials. This is your standardized titrant concentration.

Protocol 2: Titration of Synthesized Dibenzhydroxamic Acid

With a standardized titrant, you can now accurately determine the NE of your synthesized compound.

Causality Behind Experimental Choices:

  • Solvent System: Dibenzhydroxamic acid, like many organic acids, has poor solubility in water. Attempting to titrate in a purely aqueous system would result in an incomplete reaction and inaccurate endpoint. Therefore, the sample is first dissolved in ethanol, a solvent in which it is soluble, followed by the addition of water to ensure the phenolphthalein indicator functions correctly.[1]

  • Indicator Selection: The neutralization of a weak acid with a strong base results in a solution that is slightly basic at the equivalence point (pH > 7) due to the formation of the conjugate base.[2] Phenolphthalein is the ideal indicator as its color change interval of pH 8.2-10.0 brackets the expected equivalence point pH, ensuring the visual endpoint closely matches the stoichiometric equivalence point.[3]

Materials:

  • Synthesized dibenzhydroxamic acid

  • Standardized ~0.1 M NaOH solution (from Protocol 1)

  • Ethanol (95%)

  • Phenolphthalein indicator solution

  • Deionized water

  • 250 mL Erlenmeyer flasks, 50 mL buret, analytical balance

Procedure:

  • Accurately weigh approximately 0.20-0.25 g of your synthesized dibenzhydroxamic acid into three separate 250 mL Erlenmeyer flasks. Record the exact masses.

  • To each flask, add 50 mL of 95% ethanol and swirl until the sample is completely dissolved.

  • Add 50 mL of deionized water to each flask. A slight cloudiness may appear but should not persist.

  • Add 2-3 drops of phenolphthalein indicator.

  • Refill the buret with your standardized NaOH solution and record the initial volume.

  • Titrate the sample solution until the first appearance of a stable, faint pink color.

  • Record the final volume and calculate the net volume of NaOH used.

  • Repeat for all three samples.

  • Calculate the experimental Neutralization Equivalent for each trial using the formula:

    • Experimental NE = (Mass of Sample in mg) / (Volume of NaOH in mL × Molarity of NaOH)

Part 3: Data Analysis - Comparing Theory with Reality

The final step is to collate your data and compare the experimental results with the theoretical value calculated in Part 1. This comparison is the ultimate test of your synthesis's success.

Quantitative Data Summary

The following table presents a template with hypothetical data for this experiment.

ParameterTrial 1Trial 2Trial 3Average
Mass of Dibenzhydroxamic Acid (mg)225.4228.1221.9-
Molarity of Standardized NaOH (M)0.10150.10150.10150.1015
Final Buret Reading (mL)38.4539.2037.65-
Initial Buret Reading (mL)10.2011.159.85-
Volume of NaOH Used (mL) 28.25 28.05 27.80 -
Experimental NE (g/eq) 242.3 243.6 241.8 242.6
Analysis and Interpretation
  • Calculate the Average Experimental NE: Based on the hypothetical data, the average experimental NE is 242.6 g/eq .

  • Calculate the Percent Error: The percent error provides a quantitative measure of accuracy.

    • % Error = [ | Experimental NE - Theoretical NE | / Theoretical NE ] × 100

    • % Error = [ | 242.6 - 241.25 | / 241.25 ] × 100 = 0.56%

Discussion of Results:

  • Low Percent Error (< 2%): A result like the one in our hypothetical example (0.56%) indicates a high degree of agreement between the experimental and theoretical values. This provides strong evidence that the synthesized compound is indeed dibenzhydroxamic acid and possesses high purity.

  • High Percent Error (> 5%): A significant discrepancy warrants investigation.

    • Experimental NE > Theoretical NE: This suggests the presence of an impurity with a higher molecular weight or a non-acidic impurity (like residual solvent) that adds mass without reacting with the base. It could also indicate that not all of the sample dissolved properly.

    • Experimental NE < Theoretical NE: This often points to the presence of acidic impurities with a lower molecular weight, such as unreacted starting carboxylic acid, which would cause more titrant to be used per unit mass.

This self-validating protocol, where the titrant is first rigorously standardized, ensures that any significant error can be confidently attributed to the synthesized sample rather than the reagents, providing trustworthy and actionable results for the researcher.

References

  • Save My Exams . (2025, June 2). Choosing Acid-Base Indicator. IB Chemistry Revision Notes. [Link]

  • Anpros . (2025, December 4). Phenolphthalein Indicator: Essential for Accurate Acid-Base Titrations. [Link]

  • AUS-e-TUTE . (n.d.). Choosing Acid-Base Titration Indicators Chemistry Tutorial. [Link]

  • Lab Alley . (2025, May 6). pH Range and Color Indicators: How Scientists Visualize Acidity and Alkalinity. [Link]

  • Chemistry LibreTexts . (2023, July 18). 14.9: Indicators. [Link]

  • Chemistry LibreTexts . (2023, July 12). 17.3: Acid-Base Indicators. [Link]

  • Chemistry LibreTexts . (2021, May 8). 3.3: Acid–Base Indicators. [Link]

  • Chemistry LibreTexts . (2022, April 22). 9.2: Acid–Base Titrations. [Link]

  • University of California, Davis . (n.d.). Carboxylic Acid Unknowns and Titration. [Link]

  • The Organic Chemistry Tutor . (2017, August 20). Acid Base Titration Problems, Basic Introduction, Calculations, Examples, Solution Stoichiometry [Video]. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

Dibenzhydroxamic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory endpoint, but as a critical extension of experimental design. For researchers and drug development professionals handling Dibenzh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory endpoint, but as a critical extension of experimental design. For researchers and drug development professionals handling Dibenzhydroxamic acid (also known as N-(benzoyloxy)benzamide or N,O-dibenzoylhydroxylamine), understanding the physicochemical causality behind disposal protocols is paramount.

Hydroxamic acids are highly reactive metal chelators. Improper disposal does not just risk regulatory non-compliance; it threatens local aquatic ecosystems and poses severe occupational health risks. This guide provides a self-validating, step-by-step operational framework for the safe handling and destruction of dibenzhydroxamic acid.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's properties. Dibenzhydroxamic acid (CAS: 959-32-0) is a solid organic compound characterized by its bidentate chelating ability[1].

Mechanistic Toxicity: Hydroxamic acids exhibit a profound affinity for transition metals, particularly iron (Fe³⁺)[2]. In biological systems, this chelation inhibits critical iron-dependent enzymes such as ribonucleotide reductase, which is essential for DNA synthesis[2]. Because of this mechanism, related hydroxamic acid derivatives are often classified as potential germ cell mutagens and reproductive toxins[3][4].

Environmental Risk: If flushed into municipal wastewater, these compounds can bypass standard filtration, chelate trace metals in aquatic environments, and disrupt microbial treatment beds. Therefore, drain disposal is strictly prohibited .

Quantitative Chemical Profile

The following table summarizes the key data points that dictate our disposal logistics:

PropertyValueCausality / Operational Impact
Chemical Name Dibenzhydroxamic acidPrimary identifier for waste manifesting.
CAS Number 959-32-0Essential for regulatory tracking and facility acceptance[1].
Molecular Weight 241.24 g/mol Determines stoichiometric oxygen requirements during incineration[1].
Topological Polar Surface Area 55.4 ŲIndicates moderate polarity; necessitates amphiphilic solvents for cleanup[1].
XLogP3 ~2.9High lipophilicity dictates the use of organic combustible solvents for final dissolution[1].

Operational Disposal Methodologies

The following protocols form a self-validating system: each step physically prevents the failure modes of the next.

Protocol A: Routine Laboratory Waste Segregation

Objective: Prevent cross-reactivity and minimize hazardous waste volume.

  • Isolate the Waste Stream: Never mix dibenzhydroxamic acid waste with general non-hazardous waste or strong oxidizing agents. Mixing wastes complicates chemical treatment and expands the total hazardous volume[5].

  • Primary Containerization: Collect all solid residues, contaminated weighing papers, and pipette tips in a sealable, high-density polyethylene (HDPE) or glass container.

  • Regulatory Labeling: Affix a permanent label stating: "Hazardous Waste: Dibenzhydroxamic Acid (Hydroxamic Acid Derivative) - CAS 959-32-0. Toxic / Chelating Agent."

Protocol B: Spill Response and Decontamination

Objective: Suppress aerosolization and prevent systemic absorption.

  • PPE Deployment: Immediately don nitrile gloves, chemical splash goggles, and a particulate respirator (e.g., N95 or EN 143 compliant). Hydroxamic acid dust can be absorbed through inhalation, risking systemic enzyme inhibition[4][6].

  • Aerosol Suppression: Do not dry sweep. Dry sweeping generates inhalable micro-particulates. Instead, lightly mist the spill with a compatible, moderately polar solvent (e.g., isopropanol) to bind the powder[6].

  • Mechanical Collection: Use a non-sparking scoop to transfer the wetted mass into a dedicated hazardous waste container.

  • Surface Neutralization: Wash the affected benchtop or floor with soap and water. Collect all rinsate using absorbent pads and dispose of them as hazardous solid waste[3].

Protocol C: Final Destruction via Incineration

Objective: Complete molecular atomization and neutralization of toxic byproducts.

  • Solvent Admixture: Transfer the collected waste to a licensed disposal facility. Because dibenzhydroxamic acid is a stable solid, it must be dissolved or uniformly suspended in a highly combustible solvent (such as ethanol or xylene) prior to destruction[6]. This ensures complete atomization in the combustion chamber, preventing unburnt micro-particulates from escaping.

  • Thermal Destruction: Combust the liquid mixture in a commercial chemical incinerator equipped with an afterburner.

  • Exhaust Scrubbing (Critical Step): Due to the nitrogen content in the amide/hydroxamate functional groups, thermal destruction will generate toxic nitrogen oxides (NOx). Ensure the incinerator is equipped with an alkaline chemical scrubber to neutralize these exhaust gases before environmental release[6].

Systems-Level Disposal Workflow

The following diagram maps the logical progression from waste generation to final destruction, highlighting the critical transition points in the disposal lifecycle.

G A Solid Waste Generation (Dibenzhydroxamic Acid) B PPE & Risk Assessment (Respirator, Nitrile Gloves) A->B Initiate C Solid Containment (Dust-Free Sweeping) B->C Contain D Hazardous Waste Segregation C->D Transfer E Combustible Solvent Admixture D->E Prepare F Licensed Incineration (Afterburner & Scrubber) E->F Final Disposal

Workflow for the safe containment, segregation, and incineration of dibenzhydroxamic acid waste.

References

  • Montana Tech. "Chemical Hygiene Plan." Montana Technological University. Available at:[Link]

  • Australian Government. "PUBLIC REPORT: Octanamide, N-hydroxy- (Caprylhydroxamic Acid)." National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dibenzhydroxamic acid
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